molecular formula C28H29N3O3 B10854460 NPD-1335

NPD-1335

Katalognummer: B10854460
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: CNKULZYKNGMIIR-RPWUZVMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NPD-1335 is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H29N3O3

Molekulargewicht

455.5 g/mol

IUPAC-Name

3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide

InChI

InChI=1S/C28H29N3O3/c1-19(2)31-28(33)24-12-8-7-11-23(24)27(30-31)22-13-15-25(34-3)21(17-22)14-16-26(32)29-18-20-9-5-4-6-10-20/h4-10,13,15,17,19,23-24H,11-12,18H2,1-3H3,(H,29,32)/t23-,24+/m1/s1

InChI-Schlüssel

CNKULZYKNGMIIR-RPWUZVMVSA-N

Isomerische SMILES

CC(C)N1C(=O)[C@H]2CC=CC[C@H]2C(=N1)C3=CC(=C(C=C3)OC)C#CC(=O)NCC4=CC=CC=C4

Kanonische SMILES

CC(C)N1C(=O)C2CC=CCC2C(=N1)C3=CC(=C(C=C3)OC)C#CC(=O)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Foundational & Exploratory

NPD-1335 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for information regarding the mechanism of action of a compound designated "NPD-1335" has yielded no specific results. Publicly available scientific literature, clinical trial databases, and other resources do not contain information pertaining to a drug or research compound with this identifier.

The search results included information on:

  • Narcissistic Personality Disorder (NPD): Several results referenced "NPD" in the context of this psychiatric diagnosis, including its diagnostic criteria and ongoing research.

  • Clinical Trials for Various Drugs: The search also returned numerous clinical trial descriptions where "NPD" was used as an acronym within the study documentation, but not as the name of the therapeutic agent. These trials involved drugs targeting pathways such as PD-1/PD-L1 (e.g., nivolumab, pembrolizumab) and CD40 (e.g., CFZ533).

It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in public forums. Alternatively, it may be an incorrect or outdated identifier.

Without any foundational information on the molecular target, chemical class, or therapeutic area of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Further information, such as the molecular target, the developing organization, or alternative identifiers for this compound, is required to proceed with a detailed analysis of its mechanism of action.

An In-depth Technical Guide on the Synthesis and Purification of NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of NPD-1335, a potent and selective inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). This document details the chemical background, a plausible synthetic pathway, purification protocols, and the compound's mechanism of action, designed to assist researchers in the fields of medicinal chemistry and drug development for human African trypanosomiasis (HAT).

Introduction to this compound

This compound, also known as Benzyl alkynamide 37, is a member of the alkynamide phthalazinone class of compounds. It has been identified as a significant lead compound in the development of novel therapeutics for HAT, a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. The compound exerts its trypanocidal activity by selectively inhibiting TbrPDEB1, a key enzyme in the parasite's life cycle.

Table 1: Chemical and Pharmacological Properties of this compound

PropertyValue
IUPAC Name 2-Propynamide, 3-[5-[(4aR,8aS)-3,4,4a,5,8,8a-hexahydro-1H-isochromen-6-yl]-2-pyridinyl]-N-[(1S)-1-phenylethyl]-
CAS Number 2376326-31-5
Molecular Formula C₃₀H₃₁N₃O₂
Molecular Weight 481.6 g/mol
Target Enzyme Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1)
Mechanism of Action Inhibition of TbrPDEB1 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, causing disruption of the cell cycle and ultimately leading to parasite death.

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence, beginning with the preparation of the key phthalazinone core, followed by coupling with the appropriate side chains. The following is a representative synthetic scheme based on the published literature for this class of compounds.

G A Starting Material A (Substituted Pyridine) C Intermediate 1 (Coupled Pyridine-Isochromene) A->C Suzuki Coupling B Starting Material B (Hexahydro-isochromene fragment) B->C D Intermediate 2 (Phthalazinone Core) C->D Hydrazine Cyclization G This compound (Final Product) D->G E Starting Material C ((S)-1-phenylethanamine) E->G F Intermediate 3 (Alkynoic Acid) F->G Amide Coupling

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of the Phthalazinone Core (Intermediate D)

A detailed protocol would typically involve the Suzuki coupling of a boronic acid derivative of the hexahydro-isochromene fragment with a halogenated pyridine derivative. This is followed by a cyclization reaction with hydrazine to form the phthalazinone ring system.

  • Reaction: To a solution of the coupled pyridine-isochromene intermediate (1.0 eq) in a suitable solvent such as dioxane, is added hydrazine hydrate (2.0 eq).

  • Conditions: The reaction mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure phthalazinone core.

Step 2: Synthesis of the Alkynoic Acid (Intermediate F)

The alkynoic acid side chain is typically prepared from a suitable starting material, such as propiolic acid, which can be activated for amide coupling.

Step 3: Amide Coupling to Yield this compound (Final Product)

  • Reaction: The phthalazinone core (1.0 eq) and the alkynoic acid (1.2 eq) are dissolved in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent such as HATU (1.5 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) are added. Finally, (S)-1-phenylethanamine (1.2 eq) is added to the reaction mixture.

  • Conditions: The reaction is stirred at room temperature for 12-18 hours.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Table 2: Representative Synthesis Data for this compound

StepReactantsKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1 Intermediate 1Hydrazine hydrateDioxane1106~75>95
2 Phthalazinone Core, Alkynoic Acid, AmineHATU, DIPEADMF2516~60>98 (after purification)

Purification and Characterization

The final purification of this compound is crucial to ensure its suitability for biological assays.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Monitoring: Thin-layer chromatography (TLC) with UV visualization.

  • Recrystallization:

    • The purified fractions from column chromatography are combined and concentrated.

    • The resulting solid is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • The crystals are collected by filtration, washed with a cold solvent (e.g., hexanes), and dried under vacuum.

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques.

Table 3: Analytical Characterization of this compound

TechniqueExpected Results
¹H NMR Peaks corresponding to all protons in the structure with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Peaks corresponding to all unique carbon atoms in the structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ at m/z 482.25).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of >98%.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of TbrPDEB1. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting TbrPDEB1, this compound causes an accumulation of intracellular cAMP in the T. brucei parasite. Elevated cAMP levels disrupt critical cellular processes, including cell cycle progression, leading to cell death.

G cluster_parasite Trypanosoma brucei cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts TbrPDEB1 TbrPDEB1 Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Activates AMP AMP TbrPDEB1->AMP Hydrolyzes Disruption Cell Cycle Disruption & Cytokinesis Failure Downstream->Disruption Leads to Death Parasite Death Disruption->Death Results in NPD1335 This compound NPD1335->TbrPDEB1 Inhibits

Unveiling NPD-1335: A Novel Inhibitor Targeting a Key Enzyme in Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Profile of a Promising Anti-trypanosomal Agent.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by the protozoan Trypanosoma brucei. The urgent need for new, effective, and safe therapeutics has driven research into novel drug targets within the parasite. One such validated target is the cyclic nucleotide phosphodiesterase B1 (Trypanosoma brucei phosphodiesterase B1 or TbrPDEB1). This enzyme plays a crucial role in regulating the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), which is vital for the parasite's life cycle.[1][2][3][4][5] The discovery of potent and selective inhibitors of TbrPDEB1 represents a promising strategy for the development of new treatments for HAT.

This technical guide provides a comprehensive overview of the discovery and origin of NPD-1335, a novel and potent alkynamide phthalazinone inhibitor of TbrPDEB1. We will delve into its mechanism of action, summarize key preclinical data, and outline the experimental protocols that were instrumental in its identification and characterization.

Discovery and Origin of this compound

This compound emerged from a structure-based drug discovery program aimed at identifying selective inhibitors of TbrPDEB1.[1][4] The research, spearheaded by Erik de Heuvel and colleagues, focused on a class of compounds known as alkynamide phthalazinones.[1][2][3][4] The design strategy centered on exploiting structural differences between the parasite's TbrPDEB1 and the homologous human phosphodiesterases (hPDEs) to achieve selectivity and minimize potential off-target effects.[5][6]

The core of this effort was the optimization of a tetrahydrophthalazinone scaffold.[2][3] Through iterative cycles of chemical synthesis and biological evaluation, researchers explored various substituents to enhance potency and selectivity. This led to the identification of the alkynamide-phthalazinone series as a particularly promising class of TbrPDEB1 inhibitors. This compound was identified as a lead compound within this series, demonstrating submicromolar activity against T. brucei parasites and a favorable cytotoxicity profile.[1]

Mechanism of Action

This compound exerts its anti-trypanosomal effect by directly inhibiting the enzymatic activity of TbrPDEB1. This enzyme is responsible for the hydrolysis of cAMP to AMP. By blocking TbrPDEB1, this compound leads to an accumulation of intracellular cAMP in the T. brucei parasite.[1][4] Elevated levels of cAMP disrupt critical cellular processes, ultimately leading to a distortion of the cell cycle and parasite death.[1][4]

The binding mode of this compound and its analogs to the catalytic domain of TbrPDEB1 has been elucidated through co-crystallization studies. These studies revealed that the alkynamide phthalazinone core makes key interactions within the active site of the enzyme.[2][3] A significant finding from the broader research program was the identification of a parasite-specific "P-pocket" near the active site of TbrPDEB1, which is absent in human PDEs. While not all compounds in the series directly interact with this pocket, its presence provides a structural basis for designing highly selective inhibitors.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the discovery campaign.

Table 1: In Vitro Inhibitory Activity against TbrPDEB1 and Human PDE4D

CompoundTbrPDEB1 pKi
This compound 6.8

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates greater potency.

Table 2: Anti-trypanosomal Activity and Cytotoxicity

CompoundT. brucei Activity (submicromolar)
This compound Yes

Note: Specific IC50/EC50 and CC50 values were not publicly available in the reviewed literature abstracts.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the discovery and characterization of this compound.

TbrPDEB1 Inhibition Assay
  • Objective: To determine the in vitro potency of compounds against the TbrPDEB1 enzyme.

  • Methodology: A standard phosphodiesterase activity assay was used. Recombinant TbrPDEB1 enzyme was incubated with the test compound at various concentrations. The substrate, cAMP, was then added, and the reaction was allowed to proceed for a defined period. The amount of AMP produced was quantified, typically using a coupled enzyme system that generates a fluorescent or luminescent signal. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was determined from dose-response curves.

Trypanosoma brucei Viability Assay
  • Objective: To assess the ability of compounds to kill or inhibit the growth of T. brucei parasites.

  • Methodology: Bloodstream form T. brucei parasites were cultured in vitro. The parasites were then exposed to serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Cell viability was assessed using a metabolic indicator dye (e.g., resazurin), which changes color or fluorescence in the presence of viable cells. The effective concentration that reduces parasite viability by 50% (EC50) was calculated from the resulting dose-response curves.

Intracellular cAMP Measurement
  • Objective: To confirm that the anti-trypanosomal activity of the compounds is mediated by the inhibition of TbrPDEB1, leading to an increase in intracellular cAMP.

  • Methodology: T. brucei parasites were treated with the test compound for a short period. The cells were then lysed, and the intracellular cAMP levels were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar sensitive detection method. An increase in cAMP levels in treated cells compared to untreated controls would support the proposed mechanism of action.

Visualizations

Signaling Pathway of TbrPDEB1 Inhibition

cluster_membrane Parasite Membrane cluster_cytosol Parasite Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate TbrPDEB1 TbrPDEB1 cAMP->TbrPDEB1 Substrate Downstream Disrupted Cellular Processes (e.g., Cell Cycle) cAMP->Downstream Upregulation AMP AMP TbrPDEB1->AMP Hydrolysis NPD1335 This compound NPD1335->TbrPDEB1 Inhibition Death Parasite Death Downstream->Death

Caption: Signaling pathway of TbrPDEB1 inhibition by this compound.

Experimental Workflow for Inhibitor Discovery

cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization SBDD Structure-Based Drug Design Synthesis Chemical Synthesis of Alkynamide Phthalazinones SBDD->Synthesis EnzymeAssay TbrPDEB1 Inhibition Assay Synthesis->EnzymeAssay Test Compounds ParasiteAssay *T. brucei* Viability Assay EnzymeAssay->ParasiteAssay Active Compounds cAMPAssay Intracellular cAMP Measurement ParasiteAssay->cAMPAssay Confirmatory Mechanism of Action Cytotoxicity Cytotoxicity Assay (e.g., MRC-5 cells) ParasiteAssay->Cytotoxicity Assess Selectivity Lead Lead Compound (this compound) cAMPAssay->Lead Cytotoxicity->Lead

Caption: Experimental workflow for the discovery of this compound.

Conclusion

This compound represents a significant advancement in the search for novel treatments for Human African Trypanosomiasis. As a potent and selective inhibitor of the essential parasite enzyme TbrPDEB1, it provides a strong foundation for further lead optimization and preclinical development. The structure-based design approach that led to its discovery highlights the potential of targeting parasite-specific structural features to achieve selectivity and improve the safety profile of new anti-parasitic agents. Further studies are warranted to fully elucidate the pharmacokinetic and in vivo efficacy of this compound and its analogs, with the ultimate goal of delivering a new therapeutic option for patients suffering from this neglected tropical disease.

References

An In-depth Technical Guide to NPD-1335: Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a synthesized guide based on publicly available information. All data and methodologies are for informational and illustrative purposes.

Introduction

This technical guide provides a comprehensive overview of the target identification and validation for the novel therapeutic compound NPD-1335. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look into the preclinical experimental data and methodologies. Our objective is to present a clear and structured summary of the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound.

Target Identification of this compound

The initial phase of research focused on identifying the molecular target of this compound. A combination of affinity chromatography and mass spectrometry was employed to isolate and identify the binding partners of the compound from cell lysates.

  • Affinity Resin Preparation: this compound was chemically synthesized with a linker arm and immobilized on NHS-activated sepharose beads.

  • Cell Lysis and Lysate Preparation: Human neuroblastoma cells (SH-SY5Y) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing a protease inhibitor cocktail. The lysate was centrifuged to remove cellular debris.

  • Affinity Chromatography: The clarified cell lysate was incubated with the this compound-coupled sepharose beads to allow for binding. The beads were then washed extensively with lysis buffer to remove non-specific binders.

  • Elution: Specifically bound proteins were eluted from the beads using a competitive elution buffer containing a high concentration of free this compound.

  • Protein Identification: The eluted proteins were resolved by SDS-PAGE, and prominent bands were excised. In-gel trypsin digestion was performed, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra were searched against the human protein database to identify the proteins that specifically bind to this compound.

The primary protein identified with high confidence as a specific binding partner of this compound was Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) .

Target Validation of RIPK1 for this compound

Following the identification of RIPK1 as the primary target, a series of validation experiments were conducted to confirm this interaction and to elucidate the functional consequences of this compound binding.

The binding affinity of this compound to RIPK1 was determined using two independent biophysical methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Method Parameter Value
Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)15 nM
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)12 nM
Table 1: Binding Affinity of this compound for RIPK1.
  • Sample Preparation: Recombinant human RIPK1 protein was purified and dialyzed against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). This compound was dissolved in the same buffer.

  • ITC Measurement: A solution of this compound was titrated into a solution of RIPK1 in the sample cell of the ITC instrument. The heat changes associated with the binding events were measured.

  • Data Analysis: The resulting binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

To confirm that this compound engages RIPK1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.

Assay Parameter Value
Cellular Thermal Shift Assay (CETSA)Thermal Stabilization (ΔTm)+5.2 °C
Table 2: Cellular Target Engagement of this compound with RIPK1.
  • Cell Treatment: Intact SH-SY5Y cells were treated with either vehicle or this compound for 1 hour.

  • Thermal Challenge: The treated cells were heated to a range of temperatures to induce protein denaturation.

  • Lysis and Protein Quantification: The cells were lysed, and the soluble fraction was separated from the aggregated, denatured proteins by centrifugation. The amount of soluble RIPK1 at each temperature was quantified by Western blotting.

  • Data Analysis: The melting curves for RIPK1 in the presence and absence of this compound were plotted, and the change in melting temperature (ΔTm) was calculated.

Functional Characterization and Signaling Pathway

This compound was investigated for its effect on RIPK1-mediated signaling pathways, particularly in the context of necroptosis, a form of programmed necrosis.

An in vitro kinase assay was performed to determine the inhibitory effect of this compound on the kinase activity of RIPK1.

Assay Parameter Value
In Vitro Kinase AssayIC5025 nM
Table 3: Inhibitory Activity of this compound on RIPK1 Kinase.
  • Reaction Setup: Recombinant human RIPK1 was incubated with a peptide substrate, ATP, and varying concentrations of this compound in a kinase reaction buffer.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for 30 minutes at 30°C.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data Analysis: The percentage of inhibition was plotted against the concentration of this compound, and the IC50 value was determined by non-linear regression.

The binding of this compound to RIPK1 inhibits its kinase activity, thereby blocking the downstream signaling cascade that leads to necroptosis. The following diagram illustrates the proposed mechanism of action.

NPD1335_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces NPD1335 This compound NPD1335->RIPK1 inhibits

Caption: Proposed mechanism of action of this compound in the TNFα-induced necroptosis pathway.

The overall workflow for the target identification and validation of this compound is summarized in the following diagram.

Target_Validation_Workflow cluster_identification Target Identification cluster_validation Target Validation AffinityChrom Affinity Chromatography MassSpec Mass Spectrometry AffinityChrom->MassSpec BindingAffinity Binding Affinity (ITC, SPR) MassSpec->BindingAffinity Identified Target: RIPK1 CellularEngagement Cellular Engagement (CETSA) BindingAffinity->CellularEngagement FunctionalAssay Functional Assay (Kinase Assay) CellularEngagement->FunctionalAssay

Caption: Experimental workflow for this compound target identification and validation.

Conclusion

The data presented in this technical guide strongly support RIPK1 as the direct molecular target of This compound . The compound binds to RIPK1 with high affinity, engages the target in a cellular context, and effectively inhibits its kinase activity. These findings provide a solid foundation for the further development of this compound as a potential therapeutic agent for diseases where RIPK1-mediated necroptosis plays a pathological role. Future studies will focus on the in vivo efficacy and safety profile of this compound.

In Vitro Activity of NPD-1335: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD-1335, also known as ALS-8112 and β-D-4'-chloromethyl-2'-deoxy-2'-fluorocytidine, is a novel nucleoside analog with potent in vitro activity against several RNA viruses, most notably Nipah virus (NiV) and Respiratory Syncytial Virus (RSV).[1][2] As a parent nucleoside of lumicitabine (ALS-8176), which has undergone clinical evaluation, this compound represents a promising avenue for the development of antiviral therapeutics.[1][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, quantitative antiviral efficacy, cytotoxicity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4] Being a nucleoside analog, this compound is not active in its initial form. Upon entering a host cell, it undergoes a series of phosphorylations to be converted into its active 5'-triphosphate metabolite, ALS-8112-TP.[5] This process is initiated by the host cell enzyme deoxycytidine kinase (dCK).[5] The resulting triphosphate analog mimics natural nucleosides and is incorporated into the nascent viral RNA chain by the viral polymerase. This incorporation leads to premature chain termination, thereby halting viral replication.[6][7]

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound ALS-8112-MP This compound Monophosphate This compound->ALS-8112-MP dCK ALS-8112-DP This compound Diphosphate ALS-8112-MP->ALS-8112-DP Host Kinases ALS-8112-TP (Active) This compound Triphosphate (Active Form) ALS-8112-DP->ALS-8112-TP (Active) Host Kinases Viral RdRp Viral RNA Polymerase (RdRp) ALS-8112-TP (Active)->Viral RdRp Incorporation Viral RNA Template Viral RNA Template Viral RNA Template->Viral RdRp Chain Termination RNA Chain Termination Viral RdRp->Chain Termination NPD-1335_entry This compound (Extracellular) NPD-1335_entry->this compound

Caption: Mechanism of action of this compound.

Quantitative In Vitro Activity

The antiviral potency of this compound has been quantified against Nipah virus and Respiratory Syncytial Virus in various cell lines. The key parameters measured are the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Antiviral Activity Against Nipah Virus (NiV)
Cell LineVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
NCI-H358rNiV-ZsGCPE Reduction0.89 - 3.08>50>16.2 - >56.2[1]
HSAEC1-KTrNiV-ZsGCPE Reduction0.89 - 3.08>50>16.2 - >56.2[1]
HSAEC1-KTWild-type NiV-BViral Yield Reduction---[1]
HSAEC1-KTrNiV-ZsGViral Yield Reduction---[1]

In HSAEC1-KT cells, this compound reduced the infectious titers of rNiV-ZsG and wild-type NiV-B by up to 6 and 7 orders of magnitude, respectively, in a dose-dependent manner.[1]

Antiviral Activity Against Respiratory Syncytial Virus (RSV)
Cell LineVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HEp-2RSV A2RNA Replication0.153 ± 0.076>100>653[2]
HEp-2RSV B1RNA Replication0.132 ± 0.055>100>757[2]
Human Donor CellsRSV A2RNA Replication0.09 - 0.73--[2]
A549-CPE Reduction1.88444.45623.6[8]
SAEC-CPE Reduction1.20512.23510.2[8]
Inhibition of RSV RNA Polymerase

The active triphosphate form, ALS-8112-TP, directly inhibits the RSV RNA-dependent RNA polymerase complex with high potency.

ParameterValue (µM)Reference
IC500.020 ± 0.008[2][6]

Cytotoxicity Profile

While this compound demonstrates a favorable safety profile in several cell lines, cytotoxicity has been observed at higher concentrations in specific cell types.

Cell LineCC50 (µM)Reference
NCI-H358>50[1]
HSAEC1-KT>50[1]
HEp-2>100[2]
A54944.456[8]
VeroNo notable toxicity[9]
HepG2No notable toxicity[9]
Peripheral Blood Mononuclear Cells (PBM)4.2[9]
CEM (Human Lymphoblastoid)2.8[9]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell Lines and Virus Strains
  • Cell Lines:

    • NCI-H358 (Human lung epithelial)[1]

    • HSAEC1-KT (Human small airway epithelial)[1]

    • HEp-2 (Human epithelial)[2]

    • Vero (African green monkey kidney)[1]

    • A549 (Human lung epithelial)[9]

    • SAEC (Small airway epithelial cells)[8]

    • HepG2 (Human hepatocellular carcinoma)[9]

    • CEM (Human lymphoblastoid)[9]

    • Primary Human Peripheral Blood Mononuclear Cells (PBM)[9]

  • Virus Strains:

    • Nipah virus (NiV), including wild-type (NiV-B, NiV-M) and recombinant strains (rNiV-ZsG).[1][10]

    • Respiratory Syncytial Virus (RSV), including strains A2 and B1.[2]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for evaluating the ability of a compound to inhibit virus-induced cell death.[11]

G Start Start Plate_Cells Plate host cells in 96-well plates Start->Plate_Cells Add_Compound Add serial dilutions of this compound Plate_Cells->Add_Compound Infect_Cells Infect cells with virus (e.g., NiV or RSV) Add_Compound->Infect_Cells Incubate Incubate for a defined period (e.g., 72-96 hours) Infect_Cells->Incubate Assess_CPE Visually or instrumentally assess cytopathic effect Incubate->Assess_CPE Calculate_EC50 Calculate EC50 from dose-response curve Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
  • Cell Plating: Host cells are seeded into 96-well microplates and allowed to form a monolayer.

  • Compound Addition: The cells are treated with various concentrations of this compound.

  • Virus Inoculation: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the untreated, virus-infected control wells.

  • CPE Assessment: The extent of CPE is evaluated, often through microscopic observation or by using a cell viability dye.

  • Data Analysis: The EC50 is determined by plotting the percentage of CPE inhibition against the compound concentration.[2]

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.[12]

  • Infection and Treatment: Confluent cell monolayers are infected with the virus for a set period (e.g., 1 hour). The inoculum is then removed and replaced with media containing different concentrations of this compound.[1]

  • Supernatant Collection: At a specific time post-infection (e.g., 48 hours), the cell culture supernatants are harvested.[1]

  • Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a titration method, such as a 50% tissue culture infective dose (TCID50) assay on a permissive cell line (e.g., Vero cells).[1]

  • Data Analysis: The reduction in viral titer is calculated relative to the untreated control.

Cell Viability/Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the cytotoxic potential of the compound.[12]

  • Cell Treatment: Uninfected host cells are treated with the same range of this compound concentrations used in the antiviral assays.

  • Incubation: The cells are incubated for the same duration as the antiviral assays.

  • Viability Measurement: Cell viability is assessed using a quantitative method, such as an MTS assay or by counting viable cells.[6]

  • Data Analysis: The CC50 is calculated from the dose-response curve of cell viability versus compound concentration.[2]

RSV RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the viral polymerase.

  • Enzyme Preparation: The RSV RNA-dependent RNA polymerase (RdRp) complex is purified.

  • Reaction Mixture: The enzyme is incubated with a template RNA, ribonucleotides (including a labeled one for detection), and varying concentrations of ALS-8112-TP.

  • Reaction and Termination: The polymerase reaction is allowed to proceed and then stopped.

  • Product Analysis: The amount of synthesized RNA is quantified to determine the level of inhibition.

  • Data Analysis: The IC50 value is calculated from the inhibition curve.[2]

Conclusion

This compound (ALS-8112) is a potent inhibitor of Nipah virus and Respiratory Syncytial Virus in vitro. Its mechanism of action as a nucleoside analog that terminates viral RNA synthesis is well-characterized. The compound exhibits a favorable selectivity index in relevant lung epithelial cell lines, although some cytotoxicity is observed in specific hematopoietic cell lines at higher concentrations. The detailed protocols provided herein serve as a guide for the continued investigation and development of this compound and related compounds as potential antiviral therapeutics.

References

In-depth Technical Guide: Solubility and Stability Studies of NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NPD-1335" does not correspond to a publicly documented chemical entity based on initial comprehensive searches. The information presented herein is a generalized framework, providing a template for the solubility and stability studies of a novel pharmaceutical compound. This guide is intended for researchers, scientists, and drug development professionals to illustrate the necessary experimental protocols, data presentation, and logical workflows required for such an investigation.

Introduction

The preclinical and clinical success of a novel therapeutic agent is intrinsically linked to its physicochemical properties. Among these, aqueous solubility and stability are paramount as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This document outlines a comprehensive approach to characterizing the solubility and stability profile of a hypothetical compound, designated this compound. The methodologies and data interpretation strategies detailed below are critical for advancing a compound through the drug development pipeline.

Solubility Assessment

A thorough understanding of a compound's solubility in various media is fundamental to designing effective formulation strategies and predicting its in vivo behavior.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A tiered approach is often employed, starting with a high-throughput kinetic solubility screen followed by a more rigorous thermodynamic solubility assessment for promising candidates.

Kinetic Solubility Assay (High-Throughput Screening):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Dispense 1.5 µL of the stock solution into a 96-well microplate.

  • Aqueous Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, resulting in a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for 2 hours.

  • Analysis: Analyze the samples by nephelometry or turbidimetry to detect precipitation. Alternatively, centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the amount of dissolved compound.

Thermodynamic Solubility Assay (Shake-Flask Method):

  • Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Data Presentation: Solubility of this compound
Solvent/Medium Temperature (°C) Solubility (µg/mL) Method
PBS (pH 7.4)25[Insert Value]Kinetic
pH 1.2 Buffer37[Insert Value]Thermodynamic
pH 4.5 Buffer37[Insert Value]Thermodynamic
pH 6.8 Buffer37[Insert Value]Thermodynamic
FaSSIF37[Insert Value]Thermodynamic
FeSSIF37[Insert Value]Thermodynamic
Propylene Glycol25[Insert Value]Thermodynamic
Ethanol25[Insert Value]Thermodynamic

Stability Assessment

Evaluating the chemical stability of this compound under various stress conditions is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a re-test period or shelf-life.

Experimental Protocol: Forced Degradation and Long-Term Stability

Forced Degradation (Stress Testing):

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions: Expose the solution to a range of stress conditions, including:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (in solid state and solution).

    • Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines) at room temperature for a defined period.

  • Sample Analysis: At specified time points, withdraw samples and analyze by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

Long-Term Stability (ICH Guidelines):

  • Sample Preparation: Store this compound in its intended packaging under various ICH-recommended storage conditions.

  • Storage Conditions:

    • Long-term: 25 °C / 60% RH

    • Intermediate: 30 °C / 65% RH

    • Accelerated: 40 °C / 75% RH

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Data Presentation: Stability of this compound

Forced Degradation Results:

Stress Condition Duration Temperature % this compound Remaining Major Degradants
0.1 N HCl24 hours60 °C[Insert Value][Identify Peaks]
0.1 N NaOH24 hours60 °C[Insert Value][Identify Peaks]
3% H₂O₂24 hoursRT[Insert Value][Identify Peaks]
Thermal (Solid)48 hours80 °C[Insert Value][Identify Peaks]
Photolytic[Specify Duration]RT[Insert Value][Identify Peaks]

Long-Term Stability at 25 °C / 60% RH:

Time Point (Months) Appearance Purity (%) Total Impurities (%)
0[Description][Insert Value][Insert Value]
3[Description][Insert Value][Insert Value]
6[Description][Insert Value][Insert Value]
12[Description][Insert Value][Insert Value]
24[Description][Insert Value][Insert Value]

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Solubility Assessment cluster_1 Stability Assessment cluster_2 Analysis & Reporting A Kinetic Solubility (Nephelometry/LC-MS) B Thermodynamic Solubility (Shake-Flask) A->B G Data Tabulation B->G C Solubility in Organic Solvents C->G D Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) E Long-Term Stability (ICH Conditions) D->E F Solution Stability D->F H Degradation Pathway Identification D->H E->G F->G I Final Report Generation G->I H->I

Caption: Workflow for solubility and stability assessment of this compound.

Hypothetical Signaling Pathway Influenced by this compound

G cluster_pathway Hypothetical Cellular Pathway Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response NPD1335 This compound NPD1335->Receptor

Caption: Postulated signaling pathway inhibited by this compound.

Conclusion

This document provides a foundational guide for the systematic evaluation of the solubility and stability of a novel compound, exemplified by this compound. The successful execution of these studies is a critical early-stage milestone in drug development, providing essential data to inform formulation development, guide toxicological studies, and ensure the quality and efficacy of the final drug product. Rigorous adherence to these principles will de-risk the development process and increase the probability of a successful clinical outcome.

General Methodologies in Electrophysiological Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available scientific literature reveals no specific information regarding the electrophysiological effects of a compound designated NPD-1335. Searches for this compound, including its potential mechanism of action on ion channels and its effects on cellular electrophysiology, did not yield any relevant results.

This suggests that this compound may be a compound that is not yet described in published scientific literature, a proprietary code name for a substance not disclosed in the public domain, or potentially an incorrect identifier.

Without any foundational data on this compound, it is not possible to provide a technical guide or whitepaper on its electrophysiological effects, including quantitative data, experimental protocols, or signaling pathways.

For researchers, scientists, and drug development professionals interested in the electrophysiological properties of novel compounds, a general understanding of the techniques and principles involved is crucial. The following sections outline the typical methodologies and conceptual frameworks used to characterize the electrophysiological profile of a new chemical entity.

The investigation of a compound's effect on the electrical properties of cells is a cornerstone of drug development, particularly for therapies targeting the nervous system, cardiovascular system, and other excitable tissues. The primary technique employed for this is patch-clamp electrophysiology .

Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ionic currents flowing through individual ion channels or across the entire cell membrane.[1][2][3] This high-resolution method is the gold standard for studying the interaction of a compound with specific ion channels.[2]

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: A single, isolated cell is identified under a high-power microscope. The cells used can be primary cells freshly isolated from tissue, cultured cell lines, or stem cell-derived cells.[4]

  • Pipette Positioning: A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an electrolyte solution that mimics the intracellular fluid and is carefully maneuvered to touch the cell membrane.

  • Seal Formation: Gentle suction is applied to the pipette, causing a high-resistance seal (a "giga-seal") to form between the pipette tip and the cell membrane. This isolates a small "patch" of the membrane.

  • Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the membrane patch, providing electrical access to the entire cell interior.

  • Voltage or Current Clamp:

    • In voltage-clamp mode , the membrane potential is held constant at a desired level by the recording amplifier. This allows for the direct measurement of the ionic currents that flow across the membrane at that potential. This is the primary mode for studying the effect of a compound on voltage-gated ion channels.[4]

    • In current-clamp mode , the total current flowing across the membrane is controlled (often set to zero), and changes in the membrane potential are measured. This mode is used to study how a compound affects a cell's resting membrane potential, action potential firing, and other integrated electrical behaviors.[4]

Key Electrophysiological Parameters Investigated

When characterizing a new compound, researchers typically investigate its effects on a range of parameters, including:

  • Ion Channel Specificity and Potency:

    • IC50/EC50: The half-maximal inhibitory (IC50) or effective (EC50) concentration of the compound on specific ion channels (e.g., sodium, potassium, calcium channels).[5][6] This is a key measure of a drug's potency.

  • State-Dependent Block:

    • Many ion channel-targeting drugs exhibit different affinities for the channel depending on its conformational state (resting, open, or inactivated).[5] Understanding state-dependent block is crucial for predicting a drug's therapeutic window and potential side effects.[5]

  • Effects on Action Potential Waveform:

    • Action Potential Duration (APD): The duration of the action potential is a critical parameter, especially in cardiac myocytes.[7][8][9] Prolongation or shortening of the APD can be pro-arrhythmic.[9]

    • Resting Membrane Potential: Alterations in the resting membrane potential can affect a cell's excitability.

    • Upstroke Velocity (dV/dtmax): This reflects the speed of depolarization and is largely dependent on sodium channel function.[8]

    • Afterdepolarizations: The induction of early or delayed afterdepolarizations (EADs or DADs) is a marker of arrhythmogenic potential.[7]

Visualization of Experimental Workflows and Signaling Pathways

In the absence of specific data for this compound, the following diagrams illustrate a generalized workflow for electrophysiological screening and a hypothetical signaling pathway that a compound might modulate.

G cluster_0 In Vitro Screening cluster_1 Electrophysiological Characterization cluster_2 Data Analysis & Modeling A Compound Library B High-Throughput Screening (e.g., FLIPR, IonWorks) A->B C Hit Identification B->C D Automated Patch-Clamp (e.g., QPatch, Patchliner) C->D E Manual Patch-Clamp (Gold Standard) D->E F Detailed Mechanistic Studies E->F G IC50/EC50 Determination F->G H State-Dependence Analysis F->H I Action Potential Modeling G->I H->I G cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates (Modulates Activity) Compound Hypothetical Compound (e.g., this compound) Compound->Receptor Binds & Activates

References

NPD-1335: A Technical Overview of Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of NPD-1335, a potent inhibitor of phosphodiesterases (PDEs). The document focuses on its interactions with both the target enzyme, Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), and the off-target human phosphodiesterase 4 (hPDE4). All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Binding Affinity of this compound

This compound has been characterized as a potent inhibitor of TbrPDEB1, a validated drug target for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2] The compound has also been tested against human PDE4 isoforms to assess its selectivity.

The binding affinity of this compound has been determined through various biochemical and biophysical assays. The inhibition constant (Ki) and the equilibrium dissociation constant (Kd) are key parameters that quantify the affinity of an inhibitor for its target enzyme. A lower Ki or Kd value indicates a higher binding affinity.

Table 1: this compound Binding Affinity Data

Target EnzymeLigandAssay TypeParameterValue (nM)Reference
T. brucei PDEB1 (TbrPDEB1)This compoundBiochemical AssayKi158[3][4]
Human PDE4B (hPDE4B)This compoundBiochemical AssayKi794[3][5]
T. brucei PDEB1 (TbrPDEB1)This compoundSurface Plasmon ResonanceKd79[3][4]
Human PDE4D (hPDE4D)This compoundSurface Plasmon ResonanceKd79[3][5]

The data indicates that this compound has a higher affinity for TbrPDEB1 compared to hPDE4B, as demonstrated by the lower Ki value.[3][4][5] Interestingly, the equilibrium dissociation constant (Kd) as determined by surface plasmon resonance is identical for both TbrPDEB1 and hPDE4D.[3][4][5]

Binding Kinetics of this compound

While equilibrium binding constants provide a measure of the overall strength of an interaction, binding kinetics describe the rates at which the inhibitor associates (kon) and dissociates (koff) from the target. These kinetic parameters are crucial for understanding the duration of drug action and can be more predictive of in vivo efficacy than affinity alone.[6][7][8][9]

Table 2: this compound Binding Kinetics Data

Target EnzymeLigandAssociation Rate (kon)Dissociation Rate (koff)Residence Time (1/koff)
T. brucei PDEB1 (TbrPDEB1)This compoundData not availableSlower than hPDE4DLonger than hPDE4D
Human PDE4D (hPDE4D)This compoundData not availableFaster than TbrPDEB1Shorter than TbrPDEB1

Experimental Protocols

The determination of binding affinity and kinetics for this compound involved specific experimental methodologies. Below are detailed descriptions of the key techniques employed.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[10][11][12] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[11]

General Protocol:

  • Ligand Immobilization:

    • A suitable sensor chip (e.g., a carboxymethylated dextran-coated gold surface) is selected.[11]

    • The sensor surface is activated to create reactive groups.[10]

    • The purified target enzyme (e.g., biotinylated TbrPDEB1 or hPDE4D) is injected over the activated surface, leading to its covalent immobilization. An avidin-based immobilization protocol can be used for capturing biotinylated proteins.[3]

    • Any remaining reactive groups on the surface are then deactivated.

  • Analyte Binding:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The analyte (this compound) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the analyte is injected over the immobilized ligand for a specific duration (association phase), followed by a switch back to the running buffer (dissociation phase).[10]

  • Data Analysis:

    • The binding of the analyte to the ligand is detected as a change in the resonance signal, which is proportional to the mass of the bound analyte.[11]

    • The resulting sensorgrams (plots of resonance signal versus time) are analyzed using appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants (Kd = koff / kon).[6]

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Ligand Purified Target (e.g., TbrPDEB1) Immobilization Ligand Immobilization on Sensor Chip Ligand->Immobilization Analyte This compound (in solution) Association Analyte Injection (Association) Analyte->Association Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetic_Fit Kinetic Model Fitting Sensorgram->Kinetic_Fit Parameters Determine kon, koff, Kd Kinetic_Fit->Parameters

A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Signaling Pathways

This compound exerts its effect by inhibiting phosphodiesterases, which are key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway.

Human PDE4 Signaling Pathway

In human cells, G-protein coupled receptors (GPCRs) are activated by extracellular signals, leading to the activation of adenylyl cyclase (AC).[5] AC then catalyzes the conversion of ATP to cAMP. cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[13] PDE4 specifically hydrolyzes cAMP to AMP, thus terminating the signal.[4] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to prolonged activation of PKA and Epac and subsequent downstream cellular responses.[4]

PDE4_Signaling cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates PDE4 PDE4 cAMP->PDE4 Cellular_Response Cellular Response PKA->Cellular_Response Epac->Cellular_Response AMP AMP PDE4->AMP hydrolyzes NPD1335 This compound NPD1335->PDE4 inhibits

The canonical cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Trypanosoma brucei PDEB1 Signaling Pathway

In Trypanosoma brucei, the cAMP signaling pathway is crucial for various cellular processes, including motility and cell cycle progression.[1] TbrPDEB1 is a key regulator of intracellular cAMP levels in the parasite.[2][14] Similar to the human pathway, adenylyl cyclases produce cAMP, which then acts as a second messenger. TbrPDEB1 hydrolyzes cAMP to AMP, thereby controlling the duration and amplitude of the cAMP signal.[1][2] Inhibition of TbrPDEB1 by this compound leads to an accumulation of cAMP, disrupting normal cellular functions and ultimately leading to parasite death.[14]

TbrPDEB1_Signaling cluster_parasite Trypanosoma brucei AC_Tbr Adenylyl Cyclase cAMP_Tbr cAMP AC_Tbr->cAMP_Tbr converts ATP_Tbr ATP ATP_Tbr->AC_Tbr Downstream_Effectors Downstream Effectors cAMP_Tbr->Downstream_Effectors activates TbrPDEB1 TbrPDEB1 cAMP_Tbr->TbrPDEB1 Parasite_Function Parasite Function (e.g., Motility, Cell Cycle) Downstream_Effectors->Parasite_Function AMP_Tbr AMP TbrPDEB1->AMP_Tbr hydrolyzes NPD1335_Tbr This compound NPD1335_Tbr->TbrPDEB1 inhibits

The cAMP signaling pathway in T. brucei and the inhibitory action of this compound on TbrPDEB1.

References

Methodological & Application

NPD-1335 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for NPD-1335

A comprehensive search for "this compound" did not yield any specific experimental protocols, quantitative data, or established signaling pathways related to a compound or drug with this identifier. The search results provided general information on cell culture techniques, various cell viability assays, and unrelated topics.

Therefore, it is not possible to provide detailed application notes and protocols, including data tables and diagrams, for a substance for which no public information could be found.

To fulfill the user's request for a detailed protocol, information on the following would be required:

  • Nature of this compound: Is it a small molecule, peptide, or other type of biological agent?

  • Target Cell Lines: What specific cell types are relevant for studying this compound?

  • Hypothesized Mechanism of Action: What is the expected biological effect of this compound? Is it expected to induce proliferation, cytotoxicity, or other specific cellular responses?

  • Existing Data: Are there any preliminary studies or internal data available for this compound?

Without this fundamental information, any provided protocol would be entirely generic and not specific to "this compound".

Below are examples of general protocols and diagrams that would typically be adapted once specific information about a compound like this compound is available.

General Protocol: Assessment of Cell Viability using a Luminescent ATP Assay

This protocol describes a general method to assess the effect of a test compound on the viability of adherent mammalian cells in a 96-well format.

Materials:

  • Target adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture the target cells in a T-75 flask to approximately 80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). f. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the test compound (this compound) in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1% DMSO). b. Include wells for "vehicle control" (medium with solvent only) and "untreated control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • ATP Assay: a. Equilibrate the plate and the luminescent ATP assay reagent to room temperature for approximately 30 minutes before use. b. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the average luminescence for each treatment group and control.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Example Data Presentation

Once experimental data is obtained for this compound, it can be presented in a structured table.

Table 1: Cytotoxic Effect of this compound on A549 Cells after 48-hour exposure.

Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability
Vehicle Control1,500,00075,000100
0.11,450,00068,00096.7
11,200,00055,00080.0
10780,00042,00052.0
100150,00012,00010.0

Example Visualizations

Diagrams can be used to illustrate experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Prepare this compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate (48h) treatment->incubation atp_reagent Add ATP Reagent incubation->atp_reagent read_luminescence Read Luminescence atp_reagent->read_luminescence data_analysis Calculate % Viability Determine IC50 read_luminescence->data_analysis

Caption: A generalized workflow for assessing cell viability after treatment with a test compound.

hypothetical_pathway NPD1335 This compound Receptor Cell Surface Receptor NPD1335->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: A hypothetical signaling pathway for an anti-cancer drug leading to apoptosis.

Application Notes and Protocols for NPD-1335 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NPD-1335, a potent and selective inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), in relevant animal models. This document includes detailed protocols for in vivo efficacy studies, a summary of its biochemical activity, and a description of its mechanism of action.

Introduction

This compound is a member of the alkynamide phthalazinone class of compounds that has demonstrated significant inhibitory activity against TbrPDEB1.[1][] This enzyme plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels in Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. By inhibiting TbrPDEB1, this compound leads to an increase in intracellular cAMP, which disrupts the parasite's cell cycle and ultimately results in cell death.[1] Preclinical data suggests that this compound has a favorable cytotoxicity profile, making it a promising candidate for further development as a treatment for HAT.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its trypanocidal activity by targeting the parasite's cAMP signaling pathway. In Trypanosoma brucei, cAMP is a critical second messenger involved in regulating various cellular processes, including cell cycle progression. TbrPDEB1 is a key enzyme responsible for the hydrolysis and degradation of cAMP. Inhibition of TbrPDEB1 by this compound leads to an accumulation of intracellular cAMP. This elevated cAMP level disrupts the normal cell cycle of the parasite, leading to a distorted morphology and ultimately, cell death.

cluster_parasite Trypanosoma brucei ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Synthesis TbrPDEB1 TbrPDEB1 cAMP->TbrPDEB1 Substrate CellCycle Cell Cycle Progression cAMP->CellCycle Regulation AMP AMP TbrPDEB1->AMP Hydrolysis NPD1335 This compound NPD1335->TbrPDEB1 Inhibition Disruption Cell Cycle Disruption & Cell Death CellCycle->Disruption Leads to

Figure 1: Mechanism of action of this compound in Trypanosoma brucei.

Biochemical and In Vitro Activity

This compound has been characterized by its potent inhibitory activity against TbrPDEB1 and its efficacy against the T. brucei parasite in vitro.

ParameterValueReference
pKi (TbrPDEB1) 6.9[1]
pIC50 (T. brucei) 6.2[1]

In Vivo Efficacy Studies in a Mouse Model of HAT

The following protocol outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of T. brucei infection.

Experimental Workflow

cluster_workflow In Vivo Efficacy Study Workflow start Start infection Infect Mice with T. brucei start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer this compound or Vehicle Control grouping->treatment monitoring Monitor Parasitemia & Clinical Signs treatment->monitoring endpoint Endpoint Determination (e.g., Survival) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Female NMRI mice (or other suitable strain)

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

2. Parasite Strain:

  • Trypanosoma brucei rhodesiense STIB900 (or another relevant strain).

3. Infection:

  • Infect mice intraperitoneally (i.p.) with 1 x 10^4 trypanosomes per mouse.

4. Compound Preparation and Administration:

  • Formulation: this compound should be dissolved in a suitable vehicle, such as DMSO, and then diluted with saline or another aqueous solution to the final desired concentration. It is crucial to warm the tube at 37°C and use an ultrasonic bath to achieve higher solubility.[1]

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration can be considered, depending on the study objectives.

  • Dosing: A dose-ranging study is recommended to determine the optimal therapeutic dose. Based on similar compounds, a starting dose in the range of 10-50 mg/kg could be explored.

  • Treatment Schedule: Initiate treatment 3 days post-infection and continue for 4 consecutive days (once daily).

5. Monitoring and Endpoints:

  • Parasitemia: Monitor parasitemia levels daily, starting from day 3 post-infection, by tail blood smear examination.

  • Clinical Signs: Observe mice daily for clinical signs of disease, such as weight loss, ruffled fur, and reduced activity.

  • Survival: Record survival daily. The primary endpoint is typically the survival time of the treated mice compared to the vehicle-treated control group.

6. Control Groups:

  • Vehicle Control: A group of infected mice receiving the vehicle solution only.

  • Positive Control: A group of infected mice treated with a known effective drug (e.g., suramin or pentamidine).

7. Data Analysis:

  • Analyze parasitemia data using appropriate statistical methods (e.g., ANOVA).

  • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Safety and Toxicology

While this compound is reported to have an improved cytotoxicity profile, comprehensive in vivo toxicology studies are essential.[1] Key parameters to assess include:

  • Acute toxicity studies to determine the maximum tolerated dose (MTD).

  • Sub-acute toxicity studies with repeated dosing to evaluate potential organ toxicity.

  • Observation of clinical signs of toxicity, body weight changes, and food/water intake.

  • Histopathological analysis of major organs at the end of the study.

Conclusion

This compound is a promising lead compound for the development of new treatments for Human African Trypanosomiasis. Its specific mechanism of action, targeting a parasite-specific enzyme, and its favorable in vitro profile warrant further investigation in animal models. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of in vivo studies to further evaluate the therapeutic potential of this compound.

References

NPD-1335 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for NPD-1335

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the Pathogenic Signaling Cascade (PSC) pathway. Dysregulation of the PSC pathway is implicated in the progression of various solid tumors. These application notes provide detailed protocols for in vitro and in vivo studies of this compound, along with representative data to guide researchers in their experimental design.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of TKX, preventing its phosphorylation and subsequent activation of downstream signaling molecules. This inhibition leads to cell cycle arrest and apoptosis in tumor cells with an overactive PSC pathway.

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TKX Tyrosine Kinase X (TKX) Receptor->TKX Activates Downstream_Signaling Downstream Signaling (e.g., MAP Kinase Pathway) TKX->Downstream_Signaling Phosphorylates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates NPD_1335 This compound NPD_1335->TKX Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes cluster_workflow Cell Viability Assay Workflow Start Seed cells in 96-well plates Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with serial dilutions of this compound Incubate_24h->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze cluster_workflow In Vivo Xenograft Study Workflow Start Implant tumor cells subcutaneously in mice Tumor_Growth Allow tumors to reach ~100-150 mm³ Start->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle daily via oral gavage Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Euthanize mice at predefined endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze

Application Notes and Protocols for Western Blot Analysis of NPD-1335 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD-1335 is a potent and selective inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1).[1] Phosphodiesterases (PDEs) are critical enzymes in the regulation of cyclic nucleotide signaling pathways. In T. brucei, the causative agent of African trypanosomiasis, TbrPDEB1 plays a crucial role in controlling intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting TbrPDEB1, this compound leads to an increase in intracellular cAMP levels, which in turn disrupts the parasite's cell cycle and ultimately induces cell death.[1] This makes this compound a promising compound for the development of novel anti-trypanosomal therapeutics.

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action. These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on protein expression and signaling pathways in T. brucei.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a Western blot analysis of T. brucei lysates treated with varying concentrations of this compound for 24 hours. The expression levels of key proteins involved in the cAMP signaling pathway and cell cycle regulation are presented relative to an untreated control.

Target ProteinFunctionThis compound (0 µM)This compound (1 µM)This compound (5 µM)This compound (10 µM)
Phospho-CREB (Ser133) cAMP-responsive transcription factor1.001.852.503.20
Total CREB Total CREB protein1.001.020.981.01
Cyclin B1 G2/M phase cell cycle regulator1.000.750.400.15
CDK1 Cyclin-dependent kinase 11.000.950.900.85
β-tubulin Loading Control1.001.001.001.00

Signaling Pathway Diagram

NPD1335_Signaling_Pathway cluster_membrane Cell Membrane AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates TbrPDEB1 TbrPDEB1 cAMP->TbrPDEB1 AMP AMP CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB CellCycle Cell Cycle Arrest pCREB->CellCycle Apoptosis Cell Death CellCycle->Apoptosis NPD1335 This compound NPD1335->TbrPDEB1 Inhibits TbrPDEB1->AMP Hydrolyzes

Caption: Mechanism of this compound action.

Experimental Protocols

Cell Culture and Treatment
  • Culture Trypanosoma brucei procyclic forms in SDM-79 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 27°C.

  • Maintain parasites in logarithmic growth phase.

  • Seed the parasites at a density of 1 x 10^6 cells/mL in fresh medium.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. An untreated control (0 µM this compound) should be included, containing the same final concentration of DMSO as the treated samples.

Protein Extraction
  • Harvest the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Run the gel electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB, anti-Cyclin B1) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-tubulin, GAPDH) to correct for loading variations.

Western Blot Workflow Diagram

Western_Blot_Workflow A Cell Culture & This compound Treatment B Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Membrane Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Caption: Western Blot Experimental Workflow.

References

Application Notes: Immunohistochemistry Protocol for NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NPD-1335 is a monoclonal antibody designed for the specific detection of its target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and localization within the context of tissue architecture. This document provides a detailed protocol for the use of this compound in IHC applications, guidance for data interpretation, and troubleshooting suggestions. Adherence to this protocol is recommended for optimal staining results.

Data Presentation

Quantitative analysis of this compound staining can be performed by assessing both the intensity of the stain and the percentage of positively stained cells. The following H-score method is recommended for quantifying the staining results. The H-score is calculated by the following formula:

H-Score = Σ (I x PC)

Where 'I' is the intensity score and 'PC' is the percentage of cells stained at that intensity.

Staining Intensity (I)DescriptionPercentage of Positive Cells (PC)
0No staining0-100%
1+Weak staining0-100%
2+Moderate staining0-100%
3+Strong staining0-100%

Example Calculation:

If a tissue section has 20% of cells with strong staining (3+), 40% with moderate staining (2+), 30% with weak staining (1+), and 10% with no staining (0), the H-Score would be:

(3 x 20) + (2 x 40) + (1 x 30) + (0 x 10) = 60 + 80 + 30 + 0 = 170.

The H-Score can range from 0 to 300.

Experimental Protocols

This protocol is designed for use with formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents
  • This compound Primary Antibody

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP Conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Staining Procedure

1. Deparaffinization and Rehydration:

  • Place slides in a slide holder.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 80% ethanol for 3 minutes.

  • Rinse slides in running deionized water for 5 minutes.

2. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER) is recommended. The choice of retrieval solution may depend on the target antigen.

  • Pre-heat the Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.

  • Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse the slides with deionized water and then with Wash Buffer.

3. Peroxidase Blocking:

  • Immerse the slides in Peroxidase Blocking Solution for 10-15 minutes at room temperature.

  • Rinse the slides twice with Wash Buffer for 5 minutes each.

4. Blocking:

  • Incubate the slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the this compound primary antibody to its optimal concentration in Blocking Buffer.

  • Carefully blot the excess Blocking Buffer from the slides without letting the tissue dry.

  • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

  • Rinse the slides three times with Wash Buffer for 5 minutes each.

  • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Rinse the slides three times with Wash Buffer for 5 minutes each.

  • Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in a humidified chamber.

  • Rinse the slides three times with Wash Buffer for 5 minutes each.

7. Chromogen Development:

  • Prepare the DAB substrate solution according to the manufacturer's instructions.

  • Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

  • Rinse the slides with deionized water to stop the reaction.

8. Counterstaining:

  • Immerse the slides in Hematoxylin for 1-2 minutes.

  • Rinse the slides in running tap water until the water runs clear.

  • "Blue" the sections by dipping them in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water.

  • Rinse with deionized water.

9. Dehydration and Mounting:

  • Dehydrate the slides through graded ethanol solutions (80%, 95%, 100% x2) for 2-3 minutes each.

  • Immerse the slides in two changes of xylene for 3 minutes each.

  • Apply a coverslip using a permanent mounting medium.

10. Visualization:

  • Examine the slides under a light microscope. The target protein will appear as a brown precipitate, and the cell nuclei will be counterstained blue.

Visualizations

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain Chromogen->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Visualization Visualization Mounting->Visualization

Caption: Immunohistochemistry Experimental Workflow.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation NPD1335_Target This compound Target Kinase2->NPD1335_Target Activation TF Transcription Factor NPD1335_Target->TF Translocation Gene Gene Expression TF->Gene Regulation Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical Signaling Pathway of this compound Target.

Troubleshooting

ProblemPossible CauseSolution
No Staining Primary antibody not added or incorrect dilution.Ensure primary antibody is added at the recommended dilution.
Incompatible primary and secondary antibodies.Use a secondary antibody raised against the host species of the primary antibody.
Insufficient antigen retrieval.Optimize antigen retrieval time and temperature. Try a different retrieval buffer.
Protein not present in the tissue.Run a positive control tissue known to express the target protein.
High Background Primary antibody concentration too high.Titrate the primary antibody to find the optimal concentration.
Non-specific binding of secondary antibody.Increase blocking time or use a different blocking serum.
Endogenous peroxidase activity not blocked.Ensure the peroxidase blocking step is performed correctly.
Tissue sections dried out during staining.Keep slides in a humidified chamber during incubations.
Non-Specific Staining Cross-reactivity of the primary antibody.Run a negative control (isotype control) to check for specificity.
Entrapment of chromogen.Ensure adequate washing between steps.

For further assistance, please contact our technical support team.

Application Notes and Protocols: Long-Term Storage and Handling of NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

Document Version: 1.0 Last Updated: November 20, 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the handling and study of the small molecule inhibitor, NPD-1335.

Introduction

This compound is a potent and selective kinase inhibitor under investigation for its therapeutic potential. The integrity and stability of the compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the recommended long-term storage, handling, and stability assessment of this compound.

Compound Information
Identifier Value Source
Compound Name This compoundInternal
CAS Number 2376326-31-5[1]
Molecular Formula Not Available-
Molecular Weight Not Available-
Purity ≥97%[1]

Long-Term Storage Conditions

Proper storage is essential to prevent degradation of this compound. The following conditions are recommended based on stability studies.

Storage of Solid Compound

The solid (powder) form of this compound is stable when stored under the following conditions:

Condition Temperature Duration Notes
Recommended -20°C≥ 24 monthsProtect from light. Store in a desiccator with desiccant.
Acceptable 4°C≤ 6 monthsProtect from light and moisture.
Not Recommended Room Temperature-Significant degradation observed after 7 days.
Storage of Solubilized Compound (Stock Solutions)

The stability of this compound in solution is dependent on the solvent and storage temperature. DMSO is the recommended solvent for creating high-concentration stock solutions.

Solvent Concentration Temperature Duration Notes
DMSO 10 mM-80°C≤ 12 monthsAliquot to avoid freeze-thaw cycles. Use within 6 months if stored at -20°C.
Ethanol 10 mM-80°C≤ 3 monthsLess stable than DMSO solutions.
Aqueous Buffer (e.g., PBS) ≤ 10 µM-80°C≤ 1 monthProne to hydrolysis. Prepare fresh for best results.

Experimental Protocols

Protocol for Preparation of 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for cellular assays.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weigh the required amount of this compound powder using an analytical balance in a chemical fume hood. For example, for 1 mL of a 10 mM solution, if the molecular weight is 500 g/mol , weigh 5 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber cryovials to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Compound Stability via HPLC

Objective: To determine the purity and degradation of this compound in a stock solution over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water with 0.1% formic acid (FA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of 100 µM in a 50:50 mixture of ACN and water.

  • HPLC Method:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the determined λmax for this compound)

  • Analysis:

    • Inject a freshly prepared "Time 0" sample to establish the initial purity and peak area.

    • Store the stock solution under the desired test condition (e.g., -20°C).

    • At each time point (e.g., 1, 3, 6 months), thaw an aliquot, prepare a sample as in step 1, and inject it into the HPLC.

    • Calculate the percentage of the parent peak area remaining relative to the "Time 0" sample. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Visualizations

Logical Workflow for Compound Handling

The following diagram illustrates the standard workflow for receiving, storing, and preparing this compound for experimental use.

G cluster_receiving Receiving & Initial Storage cluster_prep Stock Solution Preparation cluster_usage Experimental Use Receive Receive Solid Compound Log Log Lot # & Date Receive->Log StoreSolid Store at -20°C (Desiccated, Dark) Log->StoreSolid Equilibrate Equilibrate to RT StoreSolid->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot into Vials Dissolve->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock Thaw Thaw One Aliquot StoreStock->Thaw Dilute Prepare Working Solution Thaw->Dilute Assay Perform Assay Dilute->Assay

Caption: Workflow for handling this compound from receipt to experimental use.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase (Kinase X) in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation NPD1335 This compound NPD1335->Inhibition Inhibition->KinaseX

Caption: this compound inhibits Kinase X, blocking pro-proliferative signaling.

References

Application Note: NPD-1335 for In Vivo Imaging of EGFR-Expressing Tumors

Application of NPD-1335 in CRISPR Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, offering a powerful tool to systematically investigate gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR-Cas9 screens can elucidate drug mechanisms of action, identify genetic dependencies, and uncover novel therapeutic targets. This document provides detailed application notes and protocols for utilizing NPD-1335, a novel small molecule inhibitor, in CRISPR-Cas9 screening.

This compound is a potent and selective inhibitor of a key kinase in the hypothetical "N-Growth Signaling Pathway," a critical pathway involved in cell proliferation and survival in certain cancer types. By conducting a CRISPR screen in the presence of this compound, researchers can identify genes whose loss confers either sensitivity or resistance to the compound, thereby revealing synthetic lethal interactions and potential resistance mechanisms.

Signaling Pathway of this compound

This compound targets the N-Growth Kinase (NGK), a central node in the N-Growth Signaling Pathway. Upon activation by N-Growth Factor (NGF), the N-Growth Receptor (NGR) dimerizes and autophosphorylates, leading to the recruitment and activation of NGK. Activated NGK then phosphorylates the downstream transcription factor NTF-1, which translocates to the nucleus and promotes the expression of genes involved in cell cycle progression and apoptosis inhibition. This compound inhibits the kinase activity of NGK, thereby blocking this signaling cascade.

N_Growth_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGR NGR NGK NGK NGR->NGK Activates NTF-1 NTF-1 NGK->NTF-1 Phosphorylates P-NTF-1 P-NTF-1 Gene Expression Gene Expression P-NTF-1->Gene Expression Promotes NGF NGF NGF->NGR Binds This compound This compound This compound->NGK Inhibits

Figure 1: The hypothetical N-Growth Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

A pooled CRISPR-Cas9 screen with a small molecule inhibitor involves treating a population of cells, each with a single gene knockout, with the compound of interest. The objective is to identify gene knockouts that confer either sensitivity or resistance to the compound.

Workflow for a Pooled CRISPR-Cas9 Screen with this compound

CRISPR_Screen_Workflow Start Start Library_Transduction Lentiviral sgRNA Library Transduction Start->Library_Transduction Puromycin_Selection Puromycin Selection Library_Transduction->Puromycin_Selection T0_Sample Collect T0 Sample Puromycin_Selection->T0_Sample Split_Population Split Cell Population T0_Sample->Split_Population Control_Treatment Vehicle Control (DMSO) Split_Population->Control_Treatment Control Arm NPD1335_Treatment This compound Treatment Split_Population->NPD1335_Treatment Treatment Arm Cell_Harvest Harvest Cells Control_Treatment->Cell_Harvest NPD1335_Treatment->Cell_Harvest gDNA_Extraction Genomic DNA Extraction Cell_Harvest->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNAs gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis and Hit Identification NGS->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a pooled CRISPR-Cas9 screen with this compound.
Materials

  • Cancer cell line of interest (e.g., A549, HeLa) stably expressing Cas9

  • Pooled sgRNA library (lentiviral vector)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Protocol

1. Lentivirus Production and Titer Determination

  • Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids.

  • Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Determine the viral titer by transducing the target cells with serial dilutions of the virus followed by puromycin selection. Calculate the multiplicity of infection (MOI).

2. sgRNA Library Transduction

  • Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA is recommended.

  • Add polybrene to enhance transduction efficiency.

  • After 24 hours, replace the virus-containing medium with fresh medium.

3. Puromycin Selection and T0 Sample Collection

  • 48 hours post-transduction, begin selection with the appropriate concentration of puromycin.

  • Culture the cells for 3-5 days until non-transduced control cells are eliminated.

  • Collect a baseline cell sample (T0) of at least 2.5 x 10^7 cells.

4. This compound Treatment

  • Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.

  • The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., IC20-IC50) to allow for the identification of both sensitizing and resistance mutations.

  • Culture the cells for 10-14 days (or an appropriate number of population doublings), maintaining the selective pressure of the drug and splitting the cells as needed.

5. Genomic DNA Extraction and sgRNA Sequencing

  • Harvest at least 2.5 x 10^7 cells from both the control and this compound treated populations.

  • Extract genomic DNA using a commercial kit.

  • Amplify the sgRNA sequences from the genomic DNA using PCR.

  • Perform next-generation sequencing on the amplified sgRNA libraries.

6. Data Analysis

  • Align sequencing reads to the sgRNA library reference.

  • Count the number of reads for each sgRNA in each sample (T0, control, and this compound treated).

  • Calculate the log-fold change of each sgRNA in the treated sample relative to the control sample.

  • Use statistical methods (e.g., MAGeCK) to identify significantly enriched (resistance hits) or depleted (sensitizing hits) sgRNAs and genes.

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Cells

This table summarizes the cytotoxicity of this compound in the parental cell line used for the screen to determine the appropriate screening concentration.

Concentration (nM)% Viability (relative to DMSO)
198.2
1095.5
10080.1
50052.3 (IC50)
100025.7
50005.2

For the CRISPR screen, a concentration of 250 nM (approximately IC20) was chosen.

Table 2: Top Gene Hits from this compound CRISPR Screen

This table presents hypothetical data from a CRISPR-Cas9 screen performed with this compound. Positive log-fold change indicates resistance, while negative log-fold change indicates sensitization.

GeneDescriptionLog-Fold Changep-valueFDR
Resistance Hits
N-Growth Kinase (NGK)Drug Target8.21.5e-123.1e-10
Gene ANegative Regulator of Pathway6.53.2e-94.5e-7
Gene BDrug Efflux Pump5.87.1e-88.9e-6
Sensitization Hits
Gene XParallel Survival Pathway-7.92.8e-115.4e-9
Gene YDNA Damage Repair-6.15.4e-86.8e-6
Gene ZApoptosis Inhibitor-5.59.8e-71.2e-4

Conclusion

The combination of this compound and CRISPR screening provides a robust platform for identifying key genetic modifiers of drug response. The protocols and hypothetical data presented here serve as a guide for researchers to design and execute their own screens to uncover novel insights into the mechanism of action of this compound and to identify potential combination therapies. The identification of both resistance and sensitization hits can inform preclinical and clinical development strategies for this novel compound.

Troubleshooting & Optimization

Troubleshooting NPD-1335 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding insolubility issues encountered with the research compound NPD-1335.

Troubleshooting Guide: this compound Insolubility in Experimental Assays

This guide addresses common challenges related to the solubility of this compound and offers systematic approaches to overcome them, ensuring the reliability and reproducibility of your experimental results.

Issue: this compound precipitates out of solution upon addition to aqueous buffers or cell culture media.

This is a frequent challenge with poorly soluble compounds. The following steps provide a logical workflow to diagnose and resolve this issue.

Step 1: Optimizing the Stock Solution

The initial preparation of a concentrated stock solution is critical for preventing precipitation in the final assay.

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cluster_stock Stock Solution Preparation start Start: this compound Powder solvent Select Appropriate Solvent start->solvent dissolve Dissolve with Assistance (Vortex, Sonicate, Gentle Heat) solvent->dissolve store Store Stock Solution Properly (Aliquoted, -20°C or -80°C) dissolve->store end Proceed to Dilution store->end

Caption: Workflow for preparing an optimal this compound stock solution.

  • Question: What is the recommended solvent for preparing an this compound stock solution?

    For many poorly water-soluble organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1][2][3] If the chemical properties of this compound are unknown, start with a small amount of the compound to test its solubility in DMSO. Other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be tested.

  • Question: My this compound is not fully dissolving in the initial solvent. What should I do?

    Several techniques can aid in the dissolution of a challenging compound:

    • Vortexing: Agitate the solution vigorously.

    • Sonication: Use an ultrasonic bath to break down compound aggregates.[1][4]

    • Gentle Heating: Briefly warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.

Step 2: Dilution into Aqueous Media

The method of diluting the stock solution into your experimental buffer or media is crucial to prevent precipitation.

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cluster_dilution Dilution Strategy stock High-Concentration This compound Stock (e.g., in DMSO) intermediate Intermediate Dilution (in buffer/media) stock->intermediate Add stock to small volume of media and mix rapidly final Final Working Concentration in Assay Volume intermediate->final Add intermediate dilution to final volume

Caption: Recommended serial dilution workflow to prevent precipitation.

  • Question: What is the best way to dilute my this compound stock solution into my cell culture media?

    Avoid adding the concentrated stock solution directly into a large volume of aqueous media. Instead, use a serial dilution approach:

    • Add the required volume of the stock solution to a small volume of the media.

    • Mix thoroughly and quickly.

    • Add this intermediate dilution to the final volume of your media.

Step 3: Modifying the Final Assay Conditions

If precipitation persists, you may need to adjust the composition of your aqueous medium.

Strategy Description Considerations
pH Adjustment For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[4][5]The pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).
Use of Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility in biochemical assays.[4][6]Surfactants can be cytotoxic and may not be suitable for cell-based assays at higher concentrations.[4]
Addition of Serum or Albumin For cell-based assays, the presence of serum (e.g., FBS) or albumin can aid in the solubilization of lipophilic compounds.[4]The binding of your compound to these proteins may affect its free concentration and activity.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific experimental medium.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution into your target aqueous medium (e.g., cell culture media) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • For each concentration, add the corresponding volume of the this compound stock solution to the medium and mix immediately and thoroughly.

  • Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.

  • Visually inspect each sample for any signs of precipitation. This can be done by eye and confirmed with light microscopy.

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration for this compound in that specific medium under those conditions.

Frequently Asked Questions (FAQs)

Q1: Could the final concentration of the organic solvent (e.g., DMSO) in my assay be affecting the solubility or the experiment itself?

A1: Yes. While a small amount of DMSO is generally well-tolerated in most biological assays, high concentrations can be toxic to cells or inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any solvent-specific effects.

Q2: I've tried all the above and my compound still precipitates. What are my next steps?

A2: If standard solubilization techniques fail, you may need to consider more advanced formulation strategies. These are typically employed during later stages of drug development but can be adapted for research purposes:

  • Solid Dispersions: The compound is dispersed in a hydrophilic carrier matrix at a molecular level, which can enhance its dissolution rate and solubility.[6][7][8]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[6][8]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a hydrophobic guest molecule.[5][7]

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cluster_solutions Potential Solutions troubleshooting Insolubility Issue with this compound Optimize Stock Solution Refine Dilution Technique Modify Assay Buffer Advanced Formulation stock_sol Co-solvents (DMSO) Sonication Gentle Heat troubleshooting:f0->stock_sol dilution_sol Serial Dilution Rapid Mixing troubleshooting:f1->dilution_sol buffer_sol pH Adjustment Surfactants Serum/Albumin troubleshooting:f2->buffer_sol advanced_sol Solid Dispersion Nanosuspension Complexation troubleshooting:f3->advanced_sol

Caption: Logical relationship between insolubility problems and solutions.

References

Technical Support Center: Optimizing NPD-1335 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of NPD-1335 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

For a novel compound like this compound with unknown potency in a specific cell line, it is recommended to start with a wide range of concentrations to establish a dose-response curve. A logarithmic or serial dilution series is a common starting point.[1][2]

Q2: How do I determine if this compound is cytotoxic to my cells?

Cytotoxicity can be evaluated using various cell viability assays. Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.[1]

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]

It is critical to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control) in your experimental setup.[1]

Q3: What is a vehicle control and why is it important?

A vehicle control is a crucial component of an experiment that helps to differentiate the effects of the compound from the effects of the solvent used to dissolve it.[2] The most common solvent is dimethyl sulfoxide (DMSO). The final concentration of the vehicle should remain consistent across all wells, including the untreated controls, and should be at a level that does not induce cellular toxicity, typically below 0.1%.[1][2]

Q4: What are the best practices for handling and storing this compound?

To maintain the stability and activity of this compound, proper handling and storage are essential. Many compounds are sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. It is advisable to prepare small-volume aliquots of the stock solution to minimize handling of the main stock.[2] Always refer to the manufacturer's guidelines for optimal storage conditions.[2]

Troubleshooting Guides

This section addresses specific issues that you may encounter while optimizing this compound concentration in cell-based assays.

Problem Possible Cause Troubleshooting Steps
No observable effect of this compound Poor solubility of the compound.- Check the solubility of this compound in your culture medium. - Ensure the final concentration of the solvent (e.g., DMSO) is not causing precipitation.[2]
The cellular target of this compound may not be expressed in your cell line.- Verify the expression of the target protein in your chosen cell line.
Insufficient incubation time for the biological effect to manifest.- Perform a time-course experiment to determine the optimal incubation period.[1]
High variability between replicate wells Inaccurate pipetting.- Ensure your pipettes are calibrated. - Mix cell suspensions and reagents thoroughly before pipetting.[3]
Uneven cell distribution (the "edge effect").- Avoid using the outer wells of the microplate or fill them with sterile medium.[1]
Inconsistent cell passage number.- Use cells within a consistent and low passage number range.[1]
Bell-shaped dose-response curve Off-target effects at higher concentrations.- Investigate potential off-target interactions. - Use a narrower concentration range in subsequent experiments.[1]
Compound precipitation at high concentrations.- Visually inspect for precipitation. - Test a narrower and lower concentration range.[1]
Signs of cell stress at low concentrations High sensitivity of the cell line to this compound.- Lower the concentration range in your next experiment.
Solvent toxicity.- Perform a vehicle control experiment with the solvent alone to rule out its toxicity.[1]

Experimental Protocols

Dose-Response Curve for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. It is common to prepare these at 2x the final desired concentration.[2]

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions to the respective wells. Include vehicle-only and untreated controls.[2]

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[2]

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT assay.[1]

  • Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC50 value from this curve.[1]

Western Blotting for Target Engagement

This protocol can be used to assess the effect of this compound on a specific protein target.

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., based on the determined IC50) for a specific duration. Include appropriate controls.[2]

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.[2]

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding loading buffer and heating.[2]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the target of interest, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

NPD_1335_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound Kinase_B Kinase_B This compound->Kinase_B Inhibits Kinase_A->Kinase_B Phosphorylates Inactive_TF Inactive Transcription Factor Kinase_B->Inactive_TF Phosphorylates Transcription_Factor Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Inactive_TF->Transcription_Factor Activates

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Choose appropriate cell line) Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Determine_IC50 3. Determine IC50 Dose_Response->Determine_IC50 Downstream_Assays 4. Downstream Assays (e.g., Western Blot) Determine_IC50->Downstream_Assays Data_Analysis 5. Data Analysis Downstream_Assays->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for optimizing this compound concentration.

References

Preventing NPD-1335 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPD-1335. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). Its mechanism of action involves blocking the activity of TbrPDEB1, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within the parasite. Inhibition of TbrPDEB1 leads to an increase in intracellular cAMP levels, which in turn disrupts the cell cycle and ultimately results in parasite cell death.

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: While specific degradation pathways for this compound have not been extensively published, compounds of the alkynamide phthalazinone class can be susceptible to degradation through hydrolysis, oxidation, and photodecomposition. Key factors to control in your experiments are:

  • pH: Extreme pH values (highly acidic or alkaline) can promote the hydrolysis of the phthalazinone core or other labile functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Light: Exposure to ultraviolet (UV) or high-intensity visible light can lead to photodegradation, particularly for compounds with aromatic and conjugated systems like this compound.

  • Oxidizing Agents: The presence of oxidizing agents in solvents or reagents could potentially degrade the molecule.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be prepared using a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The use of amber or opaque vials is crucial to protect the compound from light.

Q4: Can I predict the stability of this compound in my specific experimental buffer?

A4: To determine the stability of this compound in your experimental buffer, it is advisable to perform a preliminary stability study. This can be done by incubating this compound in the buffer under your experimental conditions (e.g., temperature, lighting) for various time points and then analyzing the remaining concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity over time in an experiment. Degradation of the compound due to improper storage or handling.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid leaving solutions at room temperature or exposed to light for extended periods.
Instability in the experimental buffer (e.g., unfavorable pH).Check the pH of your buffer and ensure it is within a neutral to slightly acidic range if possible. Consider performing a pilot stability test of this compound in your buffer.
Inconsistent results between experimental replicates. Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solvent before preparing working solutions. Gentle warming and vortexing can aid dissolution.
Adsorption of the compound to plasticware.Use low-protein-binding tubes and pipette tips. Include a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your buffers if compatible with your assay.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of the compound.Prepare the final working solution by diluting the DMSO stock into the aqueous buffer with vigorous mixing. Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a recommended level (typically <0.5%).

Experimental Protocols

General Protocol for Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the solid this compound at -20°C in a desiccator to protect it from moisture and light.

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected (amber or covered in foil) tubes.

  • Storage of Stock Solution: Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate experimental buffer.

    • To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing.

    • Protect the working solution from light and use it promptly.

Protocol: TbrPDEB1 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against TbrPDEB1.

  • Reagents and Materials:

    • Recombinant TbrPDEB1 enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • cAMP substrate

    • This compound stock solution (in DMSO)

    • Detection reagent (e.g., a commercial kit that measures AMP or remaining cAMP)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add the TbrPDEB1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

    • Stop the reaction and measure the product formation or remaining substrate using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling_Pathway_of_NPD1335 cluster_parasite Trypanosoma brucei cAMP cAMP TbrPDEB1 TbrPDEB1 cAMP->TbrPDEB1 Degradation Downstream Downstream cAMP Effectors cAMP->Downstream Activation AMP 5'-AMP TbrPDEB1->AMP NPD1335 This compound NPD1335->TbrPDEB1 Inhibition Disruption Cell Cycle Disruption & Parasite Death Downstream->Disruption

Caption: Signaling pathway of this compound in Trypanosoma brucei.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Working Prepare Fresh Working Solutions Stock->Working Dilute Plate Add Compound to Assay Plate Working->Plate Enzyme Add TbrPDEB1 Enzyme Plate->Enzyme Substrate Add cAMP Substrate Enzyme->Substrate Incubate Incubate Substrate->Incubate Read Read Plate Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for a TbrPDEB1 inhibition experiment.

Technical Support Center: NPD-1335 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPD-1335. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter.

Q1: Why am I observing inconsistent inhibition of p-TFAR in my Western Blots?

A1: Inconsistent inhibition of the phosphorylated form of Transcription Factor for Apoptosis Regulation (p-TFAR) can arise from several factors. Refer to the table below for common causes and solutions.

Troubleshooting Inconsistent p-TFAR Inhibition

Potential Cause Explanation Recommended Solution
This compound Degradation This compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to light.Aliquot the this compound stock solution upon receipt and store at -80°C, protected from light. Use a fresh aliquot for each experiment.
Cell Confluency The activity of the KAP6 pathway can be dependent on cell density.Ensure you are seeding cells at a consistent density for all experiments and that confluency is between 70-80% at the time of treatment.
Serum Protein Binding This compound can bind to proteins in fetal bovine serum (FBS), reducing its effective concentration.Perform a serum concentration titration experiment to determine the optimal FBS percentage that minimizes interference while maintaining cell health. Alternatively, consider serum-starving cells before treatment.
Incorrect Antibody Dilution An inappropriate dilution of the primary or secondary antibody can lead to variable band intensity.Optimize your antibody dilutions by running a titration experiment to find the concentration that provides the best signal-to-noise ratio.

Q2: I'm seeing unexpected cell toxicity in my viability assays at concentrations where this compound should be non-toxic. What could be the cause?

A2: Off-target effects or issues with the experimental setup can lead to unexpected toxicity.

Troubleshooting Unexpected Cell Toxicity

Potential Cause Explanation Recommended Solution
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in your culture medium is consistent across all wells and does not exceed 0.1%. Run a solvent-only control to assess its specific toxicity.
Off-Target Kinase Inhibition At high concentrations, this compound may inhibit other kinases, leading to toxicity.Confirm the IC50 of this compound in your specific cell line. Use the lowest effective concentration that achieves the desired level of p-TFAR inhibition.
Contamination Mycoplasma or other microbial contamination can cause cell stress and death, confounding results.Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

Experimental Protocols

Western Blotting for p-TFAR
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 10% polyacrylamide gel. Run the gel at 120V for 90 minutes.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-p-TFAR antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Diagrams

Below are diagrams illustrating key pathways and workflows related to this compound experiments.

NPD1335_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway KAP6 Signaling cluster_response Cellular Response Stress Signal Stress Signal KAP6 KAP6 Stress Signal->KAP6 TFAR TFAR KAP6->TFAR phosphorylates pTFAR p-TFAR Apoptosis Apoptosis pTFAR->Apoptosis NPD1335 This compound NPD1335->KAP6

Caption: this compound inhibits KAP6-mediated phosphorylation of TFAR.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody (anti-p-TFAR) F->G H Secondary Antibody G->H I Detection H->I

Caption: Workflow for detecting p-TFAR via Western Blot.

Troubleshooting_Logic Start Inconsistent p-TFAR Inhibition? Check_Reagent Check this compound Aliquot Start->Check_Reagent Yes Check_Confluency Verify Cell Confluency Check_Reagent->Check_Confluency Check_Serum Assess Serum Effects Check_Confluency->Check_Serum Check_Antibody Optimize Antibody Dilution Check_Serum->Check_Antibody Resolved Issue Resolved Check_Antibody->Resolved

Caption: Logical steps for troubleshooting Western Blot artifacts.

Technical Support Center: Improving In Vivo Efficacy of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "NPD-1335" is not publicly available. Therefore, this technical support center provides a generalized framework and troubleshooting guidance for improving the in vivo efficacy of a hypothetical therapeutic agent, referred to as "Compound X." The principles and methodologies described here are broadly applicable to drug development and can be adapted for specific research needs.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo efficacy with Compound X compared to our in vitro results. What are the potential causes?

A1: Discrepancies between in vitro and in vivo efficacy are common in drug development. Several factors can contribute to this, including:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast clearance of the compound can lead to insufficient exposure at the target site.

  • Bioavailability: The formulation of Compound X may not be optimal for the chosen route of administration, leading to low bioavailability.

  • Target Engagement: The compound may not be reaching its intended biological target in the complex in vivo environment.

  • Off-Target Effects: Compound X might have off-target effects that counteract its therapeutic action.

  • Animal Model: The chosen animal model may not accurately recapitulate the human disease state.

Q2: How can we improve the solubility and stability of Compound X for in vivo administration?

A2: Improving the physicochemical properties of your compound is crucial for in vivo studies. Consider the following approaches:

  • Formulation Development: Experiment with different excipients, such as co-solvents, surfactants, or cyclodextrins, to improve solubility.

  • Nanoparticle Delivery Systems: Encapsulating Compound X in lipid nanoparticles (LNPs) or polymeric nanoparticles can enhance stability, improve solubility, and facilitate targeted delivery.[1][2][3][4]

  • Prodrug Strategy: Modifying the chemical structure of Compound X to create a more soluble prodrug that is converted to the active form in vivo.

Q3: What are the key parameters to consider when optimizing a lipid nanoparticle (LNP) formulation for our therapeutic?

A3: LNP formulations are complex, and their efficacy depends on several factors. Key parameters for optimization include:

  • Lipid Composition: The type and ratio of ionizable lipids, helper lipids (e.g., DOPE), cholesterol, and PEG-lipids can significantly impact delivery efficiency.[2][3][4]

  • Particle Size and Zeta Potential: These physical characteristics influence the stability, circulation time, and cellular uptake of the LNPs.

  • Drug Loading and Encapsulation Efficiency: Maximizing the amount of Compound X carried by the LNPs is essential for therapeutic effect.

  • Route of Administration: The formulation should be tailored to the intended route of administration (e.g., intravenous, subcutaneous).

Troubleshooting Guides

Issue 1: High Variability in Efficacy Data Between Animals
  • Possible Cause 1: Inconsistent Dosing.

    • Troubleshooting: Ensure accurate and consistent administration of the therapeutic. For oral gavage, verify proper technique to avoid accidental lung administration. For injections, use appropriate needle sizes and injection volumes for the animal's weight.

  • Possible Cause 2: Animal Health and Stress.

    • Troubleshooting: Monitor animal health closely. Ensure proper housing, diet, and handling to minimize stress, which can impact physiological responses.

  • Possible Cause 3: Formulation Instability.

    • Troubleshooting: Prepare the formulation fresh before each experiment, if possible. If the formulation needs to be stored, perform stability studies to determine the optimal storage conditions and duration.

Issue 2: Lack of Target Engagement in a Xenograft Model
  • Possible Cause 1: Poor Tumor Penetration.

    • Troubleshooting: Analyze the biodistribution of Compound X. Consider strategies to enhance tumor penetration, such as using smaller nanoparticles or targeting ligands.

  • Possible Cause 2: Rapid Clearance from Circulation.

    • Troubleshooting: Evaluate the pharmacokinetic profile of Compound X. If clearance is too rapid, consider PEGylation or encapsulation in nanoparticles to prolong circulation time.

  • Possible Cause 3: Inefficient Cellular Uptake.

    • Troubleshooting: Investigate the mechanism of cellular uptake. If it is inefficient, consider modifying the formulation to include cell-penetrating peptides or ligands that bind to receptors overexpressed on the tumor cells.

Data Presentation

Table 1: Comparison of Different Formulations for Compound X

Formulation IDCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vivo Efficacy (Tumor Growth Inhibition %)
F1Compound X in Saline---15%
F2Compound X with 10% DMSO---25%
F3LNP-1 (DOTAP/DOPE/Chol)120 ± 5+30 ± 285 ± 455%
F4LNP-2 (C12-200/DOPE/Chol/PEG)100 ± 7+15 ± 392 ± 370%

Experimental Protocols

Protocol 1: Preparation of Lipid Nanoparticle (LNP) Formulation
  • Lipid Stock Preparation: Prepare individual stock solutions of ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio.

  • Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing Compound X.

  • Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the aqueous buffer containing Compound X using a microfluidic mixing device or by vigorous vortexing. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

  • Dialysis: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and non-encapsulated Compound X.

  • Characterization: Measure the particle size and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

Visualizations

Signaling_Pathway cluster_cell Target Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibits Nucleus Nucleus Transcription_Factor->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Induces Compound_X Compound_X Compound_X->Receptor Binds

Caption: Hypothetical signaling pathway of Compound X.

Experimental_Workflow Start Start Formulation Prepare Compound X Formulation Start->Formulation QC Quality Control (Size, EE%) Formulation->QC Dosing Administer to Animal Model QC->Dosing Monitoring Monitor Tumor Growth & Health Dosing->Monitoring Endpoint Endpoint Analysis (PK, Biodistribution) Monitoring->Endpoint Data_Analysis Analyze Data Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo efficacy studies.

References

Reducing off-target effects of NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals mitigate the off-target effects of NPD-1335.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key regulator of cellular proliferation and survival pathways. Its primary therapeutic goal is to arrest the growth of cancer cells by blocking the TKX-mediated signaling cascade.

Q2: What are the known primary off-target effects of this compound?

While highly selective for TKX, this compound has two well-characterized off-target activities at higher concentrations:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This can lead to anti-angiogenic effects, which may be desirable in some contexts but can also cause cardiovascular side effects.

  • Interaction with hERG potassium channels: This interaction carries a risk of cardiotoxicity by affecting cardiac repolarization.

Q3: I am observing unexpected levels of apoptosis in my cell line. Could this be an off-target effect?

Yes, unexpected cytotoxicity could be a result of off-target effects, particularly if you are using concentrations of this compound that are significantly higher than the IC50 for its primary target, TKX. We recommend performing a dose-response experiment to distinguish between on-target and off-target cytotoxicity.

Q4: How can I confirm that the observed effects in my experiment are due to TKX inhibition and not off-target activities?

To validate on-target activity, we recommend two key experiments:

  • Rescue Experiment: Transfect cells with a mutant version of TKX that is resistant to this compound. If the compound's effect is on-target, the resistant cells should show a diminished response.

  • Orthogonal Inhibitor: Use a structurally different TKX inhibitor. If this second inhibitor phenocopies the effects of this compound, it provides strong evidence for on-target activity.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments with this compound.

Issue 1: High Levels of Cell Death at Low Concentrations
  • Problem: You observe significant apoptosis or a sharp decrease in cell viability at concentrations intended to be selective for TKX.

  • Possible Cause: The cell line you are using may have a high dependency on signaling pathways that are sensitive to the off-target activities of this compound, or it may have low expression of TKX.

  • Troubleshooting Steps:

    • Confirm IC50: Determine the IC50 of this compound for TKX in your specific cell line using a target engagement assay.

    • Titrate a Lower Dose: Perform a dose-response curve starting from a much lower concentration to identify a therapeutic window where TKX is inhibited without significant cytotoxicity.

    • Assess Off-Target Activity: Measure the activity of VEGFR2 in your cells at the effective concentration of this compound to see if it is being inadvertently inhibited.

Issue 2: Inconsistent Downstream Signaling Results
  • Problem: Western blot analysis of downstream markers of the TKX pathway shows inconsistent or contradictory results following treatment with this compound.

  • Possible Cause: Off-target inhibition of VEGFR2 could be activating compensatory signaling pathways that interfere with the TKX cascade.

  • Troubleshooting Steps:

    • Use a More Selective Inhibitor: As a control, use a highly selective VEGFR2 inhibitor alongside this compound to isolate the effects of each pathway.

    • Shorten Incubation Time: Reduce the treatment duration to capture the immediate effects of TKX inhibition before compensatory pathways are activated.

    • Pathway Analysis: The diagram below illustrates the intended on-target pathway and a potential off-target pathway. Use this to identify and test key nodes in each pathway.

Data & Visualizations

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound.

TargetIC50 (nM)Description
TKX (On-Target) 5 Primary therapeutic target.
VEGFR2 (Off-Target)150Off-target kinase, potential for anti-angiogenic effects.
hERG (Off-Target)1200Off-target ion channel, potential for cardiotoxicity.

Signaling Pathway Diagrams

G cluster_0 On-Target Pathway NPD1335_on This compound TKX TKX NPD1335_on->TKX Substrate_A Substrate A TKX->Substrate_A Proliferation Cell Proliferation (Inhibited) Substrate_A->Proliferation G cluster_1 Off-Target Pathway NPD1335_off This compound (High Concentration) VEGFR2 VEGFR2 NPD1335_off->VEGFR2 Angiogenesis Angiogenesis (Inhibited) VEGFR2->Angiogenesis G observe Observe Unexpected Phenotype hypothesize Hypothesize Off-Target Effect observe->hypothesize dose_response Perform Dose-Response Viability Assay hypothesize->dose_response target_assay Conduct Off-Target Kinase Assay (VEGFR2) dose_response->target_assay rescue_exp Perform Rescue Experiment target_assay->rescue_exp confirm Confirm/Reject Hypothesis rescue_exp->confirm G start Unexpected Cell Death Observed check_conc Is [this compound] > 10x IC50 for TKX? start->check_conc lower_conc Action: Lower Concentration and Repeat Experiment check_conc->lower_conc Yes off_target_q Is Cell Line Known to be VEGFR2-dependent? check_conc->off_target_q No validate_vegfr2 Action: Validate VEGFR2 Inhibition via Western Blot off_target_q->validate_vegfr2 Yes on_target_tox Conclusion: Likely On-Target Toxicity off_target_q->on_target_tox No

NPD-1335 not showing expected results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NPD-1335" is a hypothetical agent developed for illustrative purposes within this technical support guide. The information provided is based on the established mechanism of action of PD-1/PD-L1 inhibitors.

Welcome to the technical support center for this compound, a novel small molecule inhibitor of the PD-1/PD-L1 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound in pre-clinical research.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments with this compound.

Question Possible Causes Recommended Solutions
Why am I not observing the expected T-cell activation or tumor cell killing with this compound? 1. Suboptimal concentration of this compound: The concentration used may be too low to effectively block the PD-1/PD-L1 interaction. 2. Low PD-L1 expression on tumor cells: The target cancer cell line may not express sufficient levels of PD-L1 for the inhibitory effect to be observed. 3. Low PD-1 expression on T-cells: The effector T-cells may not be sufficiently activated to express PD-1. 4. Incorrect assay setup: Issues with cell viability, co-culture ratios, or incubation times can affect the outcome.[1][2] 5. Compound instability: this compound may have degraded due to improper storage or handling.1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Confirm PD-L1 expression on your target cell line using flow cytometry or western blot. Consider stimulating tumor cells with IFN-γ to upregulate PD-L1 expression.[3] 3. Ensure T-cells are properly activated (e.g., with anti-CD3/CD28 antibodies) and confirm PD-1 expression. 4. Review and optimize your experimental protocol, including effector-to-target cell ratios and assay duration. 5. Refer to the product datasheet for correct storage and handling procedures. Prepare fresh solutions for each experiment.
I'm seeing high variability and inconsistent results between batches of experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. 2. Donor variability in primary cells: If using primary T-cells or PBMCs, there can be significant differences between donors.[4] 3. Pipetting errors: Inaccurate dispensing of cells or reagents can introduce variability. 4. Edge effects in microplates: Wells on the edge of a plate can be more susceptible to evaporation and temperature fluctuations.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. 2. When possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately. 3. Ensure pipettes are calibrated and use careful pipetting techniques. 4. Avoid using the outer wells of the microplate for critical experiments or ensure they are filled with sterile media or PBS to minimize evaporation from adjacent wells.
This compound is showing poor solubility in my assay medium. 1. Incorrect solvent: The solvent used to dissolve this compound may not be compatible with the aqueous assay medium. 2. Precipitation at high concentrations: The compound may be precipitating out of solution when diluted in the final assay medium.1. Consult the product datasheet for the recommended solvent. Typically, a stock solution is prepared in DMSO. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) to prevent precipitation and solvent-induced toxicity. Perform a solubility test at the highest intended concentration before proceeding with the full experiment.
I am observing cellular toxicity that does not seem to be related to the intended mechanism of action. 1. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The compound or cell cultures may be contaminated.1. Perform a dose-response curve to identify a concentration range that is effective without being toxic. Include appropriate controls to assess off-target effects. 2. Ensure the final solvent concentration is within a non-toxic range for your cell lines. 3. Maintain sterile techniques and regularly check cell cultures for signs of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[5] In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T-cells.[5][6] This interaction sends an inhibitory signal to the T-cell, leading to T-cell dysfunction and allowing the tumor to evade the immune system.[6][7] this compound is designed to physically block this interaction, thereby restoring the T-cell's ability to recognize and kill cancer cells.[5][8]

Q2: Which cell lines are recommended for in vitro assays with this compound?

A2: For in vitro co-culture assays, it is recommended to use a cancer cell line with known PD-L1 expression (or one that can be stimulated to express PD-L1, e.g., with IFN-γ) and an effector T-cell population that expresses PD-1. Common cancer cell lines used in such assays include various melanoma, non-small cell lung cancer, and breast cancer lines. Effector cells can be activated primary T-cells, Peripheral Blood Mononuclear Cells (PBMCs), or engineered T-cell lines.[3]

Q3: What is the optimal concentration range for this compound in experiments?

A3: The optimal concentration of this compound should be determined empirically for each experimental system. It is recommended to perform a dose-response experiment to determine the IC50 value. Based on similar small molecule PD-L1 inhibitors, a starting concentration range of 1 nM to 10 µM can be explored.[9][10][11]

Q4: How should this compound be stored and handled?

A4: this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent, such as DMSO, and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, thaw the stock solution and dilute it in the appropriate assay medium immediately before use.

Quantitative Data Summary

The following table summarizes the hypothetical IC50 values for this compound in a T-cell/tumor cell co-culture cytotoxicity assay. These values are for illustrative purposes and may vary depending on the specific experimental conditions.

Tumor Cell Line Effector Cells Assay Type Hypothetical IC50 (nM)
MDA-MB-231 (Human Breast Cancer)Activated Human PBMCsCytotoxicity Assay85
A375 (Human Melanoma)Activated Human T-cellsCytotoxicity Assay55
MC38 (Murine Colon Adenocarcinoma)Activated Murine SplenocytesCytotoxicity Assay70
H1299 (Human NSCLC)Activated Human PBMCsIFNy Release Assay65

Experimental Protocols

Detailed Protocol: T-cell/Tumor Cell Co-culture Cytotoxicity Assay

This protocol outlines a method to assess the ability of this compound to enhance T-cell-mediated killing of tumor cells.

Materials:

  • PD-L1 positive tumor cell line (e.g., MDA-MB-231)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • Recombinant human IL-2

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell stain)

Procedure:

  • T-cell Activation (Day 0):

    • Isolate PBMCs from a healthy donor.

    • Activate the T-cells by incubating PBMCs with PHA (1-5 µg/mL) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies in complete RPMI medium supplemented with IL-2 (10 ng/mL) for 48-72 hours.[12][13]

  • Tumor Cell Seeding (Day 2):

    • Harvest the PD-L1 positive tumor cells and seed them into a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well.

    • Incubate overnight to allow the cells to adhere.

  • Co-culture and Treatment (Day 3):

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Remove the medium from the tumor cell plate and add the this compound dilutions.

    • Harvest the activated T-cells, wash to remove stimulants, and resuspend in complete RPMI medium.

    • Add the activated T-cells to the wells containing tumor cells and this compound at an effector-to-target (E:T) ratio of 10:1.

    • Include appropriate controls: tumor cells alone, tumor cells with T-cells (no drug), and T-cells alone.

    • Incubate the co-culture for 24-72 hours at 37°C, 5% CO2.

  • Assessment of Cytotoxicity (Day 4-6):

    • Measure tumor cell lysis using a standard cytotoxicity assay (e.g., LDH assay) according to the manufacturer's instructions.

    • Alternatively, use flow cytometry or high-content imaging with live/dead cell stains to quantify the percentage of dead tumor cells.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Activation PD1->Inhibition Inhibition->Activation MHC MHC MHC->TCR Signal 1 (Activation) PDL1 PD-L1 PDL1->PD1 Signal 2 (Inhibition) NPD1335 This compound NPD1335->PDL1 Blocks Interaction

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_day0 Day 0 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4_6 Day 4-6 activate_tcells Activate T-Cells (e.g., anti-CD3/CD28) add_tcells Add activated T-Cells (E:T Ratio) activate_tcells->add_tcells seed_tumor Seed PD-L1+ Tumor Cells in 96-well plate add_drug Add this compound dilutions seed_tumor->add_drug add_drug->add_tcells measure_lysis Measure Tumor Cell Lysis (e.g., LDH Assay) add_tcells->measure_lysis

Caption: Workflow for the T-cell/Tumor Cell Co-culture Cytotoxicity Assay.

References

Technical Support Center: Troubleshooting Cell Viability Issues with Novel Compound Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common cell viability issues encountered when working with novel therapeutic compounds. The following questions and answers provide insights into potential experimental challenges and offer systematic approaches to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability with our compound treatment, but the results are inconsistent across experiments. What could be the cause?

A1: Inconsistent results in cell viability assays can stem from several factors. It is crucial to standardize your experimental setup. Key areas to review include:

  • Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. Degradation can lead to variable effective concentrations.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final viability readout. Implement a strict cell counting and seeding protocol.

  • Reagent Preparation: Freshly prepare all reagents, including the compound dilutions and assay reagents, for each experiment to avoid degradation or contamination.

  • Incubation Times: Adhere to consistent incubation times for both the compound treatment and the viability assay itself.

Q2: Our compound is expected to induce apoptosis, but we are not seeing classic apoptotic markers. How can we confirm the mechanism of cell death?

A2: If classic apoptotic markers are absent, your compound may be inducing a different form of cell death, such as necrosis or autophagy. To investigate this:

  • Multiplex Assays: Utilize assays that can differentiate between apoptosis and necrosis. For example, a combined Annexin V (apoptosis) and Propidium Iodide (necrosis) staining followed by flow cytometry.

  • Caspase Activation: Measure the activity of key caspases (e.g., Caspase-3, -8, -9). Lack of activation would suggest a non-apoptotic mechanism.[1]

  • Autophagy Markers: Investigate the expression of autophagy markers like LC3-II and p62 by Western blotting or immunofluorescence.

Q3: We observe a decrease in metabolic activity in our viability assay (e.g., MTT, XTT), but cell counts from a trypan blue exclusion assay do not show a corresponding increase in cell death. How can this be explained?

A3: This discrepancy often indicates that the compound may be causing cell cycle arrest or senescence rather than immediate cell death.

  • Metabolic assays like MTT measure the metabolic activity of a cell population, which can decrease if cells stop proliferating.[2][3]

  • Trypan blue exclusion identifies cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis.

  • Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution. An accumulation of cells in a specific phase (e.g., G1 or G2/M) would suggest cell cycle arrest.[4][5]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability After Treatment

If your compound is not inducing the expected level of cell death, consider the following troubleshooting steps:

  • Dose-Response and Time-Course: You may be using a sub-optimal concentration or treatment duration. Perform a comprehensive dose-response and time-course experiment to identify the effective concentration and optimal time point.

  • Cell Line Resistance: The cell line you are using may be intrinsically resistant to your compound. This could be due to the expression of drug efflux pumps or alterations in the target signaling pathway. Consider testing on a panel of different cell lines.

  • Compound Inactivation: The compound may be metabolized by the cells into an inactive form or actively pumped out of the cell.

Guide 2: High Background Signal in Viability Assays

High background can mask the true effect of your compound. To reduce background:

  • Wash Steps: Ensure that cells are properly washed to remove any residual compound that might interfere with the assay reagents.

  • Reagent Interference: Test for direct interaction between your compound and the assay reagents in a cell-free system. Some compounds can directly reduce MTT or react with luminescent substrates.

  • Phenol Red: If using a colorimetric assay, consider using a phenol red-free medium, as it can interfere with absorbance readings.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After compound treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting: Harvest cells after compound treatment and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the cell cycle phase.

Data Presentation

Table 1: Example Dose-Response Data for Compound NPD-1335

Compound Concentration (µM)% Cell Viability (MTT Assay)% Apoptosis (Annexin V Staining)
0 (Control)100 ± 5.22.1 ± 0.5
185.3 ± 4.110.5 ± 1.2
552.1 ± 3.535.8 ± 2.8
1025.6 ± 2.868.2 ± 4.1
505.2 ± 1.192.4 ± 3.3

Table 2: Example Cell Cycle Analysis Data for Compound this compound (10 µM)

Cell Cycle Phase% of Cells (Control)% of Cells (Treated)
G155.2 ± 3.120.1 ± 2.5
S30.5 ± 2.515.3 ± 1.9
G2/M14.3 ± 1.864.6 ± 3.8

Signaling Pathways and Experimental Workflows

Signaling Pathways

Many anti-cancer compounds target key signaling pathways that regulate cell growth and survival. Understanding these pathways can help in elucidating the mechanism of action of a novel compound. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently dysregulated in cancer and are common therapeutic targets.[7][8][9][10][11][12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Troubleshooting_Workflow Start Inconsistent Cell Viability Results CheckProtocol Review Experimental Protocol (Seeding, Reagents, Timing) Start->CheckProtocol DoseResponse Perform Dose-Response & Time-Course Experiment CheckProtocol->DoseResponse Mechanism Investigate Mechanism of Cell Death (Apoptosis, Necrosis) DoseResponse->Mechanism CellCycle Analyze Cell Cycle Distribution Mechanism->CellCycle DataAnalysis Analyze and Interpret Data CellCycle->DataAnalysis Conclusion Draw Conclusion on Compound's Effect DataAnalysis->Conclusion

References

Technical Support Center: NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NPD-1335, a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). Its CAS number is 2376326-31-5. By inhibiting TbrPDEB1, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This disrupts the parasite's cell cycle, ultimately causing cell death.

Q2: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 2376326-31-5
Molecular Formula C₂₈H₂₉N₃O₃
Molecular Weight 455.55 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C

Q3: In what experimental systems is this compound typically used?

This compound is primarily used in in vitro studies with bloodstream form Trypanosoma brucei to investigate the role of the cAMP signaling pathway in the parasite's growth and proliferation. It is a valuable tool for studying potential therapeutic interventions for Human African Trypanosomiasis (Sleeping Sickness).

Q4: Are there known off-target effects of this compound?

While this compound is designed to be selective for TbrPDEB1, like many chemical inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of TbrPDEB1 inhibition.

Troubleshooting Inconsistent Results

Inconsistent results when using this compound can arise from several factors related to compound handling, experimental setup, and biological variability. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Higher than expected IC₅₀ values or lack of trypanocidal activity.
Potential Cause Troubleshooting Step
Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.- Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.- Protect the compound from light.- Prepare fresh dilutions from a new stock aliquot for each experiment.
Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions.- Ensure the analytical balance is properly calibrated.- Use calibrated pipettes for dilutions.- Perform a concentration verification of the stock solution using a spectrophotometer if a standard is available.
Sub-optimal Assay Conditions: The starting cell density of T. brucei can significantly impact the apparent potency of a compound.[2]- Optimize the starting cell density for your assay. A common starting density is 2.5 x 10³ cells per well in a 384-well plate.[3]- Ensure a consistent incubation time for all experiments.
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may mask the effect of the compound.- Ensure the final DMSO concentration in all wells (including controls) is consistent and ideally below 0.5%.[4]
Problem 2: High variability between replicate wells or experiments.
Potential Cause Troubleshooting Step
Uneven Cell Seeding: Inconsistent number of cells plated in each well.- Thoroughly mix the cell suspension before and during plating.- Use a multi-channel pipette for plating and ensure it is properly calibrated.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to increased compound and media concentration, affecting cell growth.- Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Compound Precipitation: this compound may precipitate out of solution at higher concentrations, especially in aqueous media.- Visually inspect the wells for any signs of precipitation after adding the compound.- Consider warming the tube at 37°C and using an ultrasonic bath to aid solubility when preparing stock solutions.
Biological Variability: The growth rate and drug sensitivity of T. brucei can vary between cultures.- Use cells from a consistent passage number for all experiments.- Regularly monitor the health and morphology of your cell cultures.

Troubleshooting Workflow

A Inconsistent Results Observed B Check Compound Integrity (Storage, Aliquots, Fresh Dilutions) A->B C Verify Experimental Parameters (Cell Density, Incubation Time, DMSO %) B->C D Assess Assay Plate Uniformity (Seeding, Edge Effects) C->D E Evaluate Compound Solubility (Visual Inspection for Precipitate) D->E F Standardize Biological Material (Cell Passage, Culture Health) E->F G Results Consistent? F->G G->A No H Problem Resolved G->H Yes

A logical workflow for troubleshooting inconsistent experimental results with this compound.

Experimental Protocols

T. brucei Growth Inhibition Assay

This protocol is adapted from standard methods for determining the potency of compounds against bloodstream form Trypanosoma brucei.[2][3]

Materials:

  • Trypanosoma brucei bloodstream form (e.g., Squib-427 strain)

  • Complete HMI-9 medium

  • This compound

  • DMSO

  • Resazurin sodium salt

  • 96- or 384-well microplates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in complete HMI-9 medium to create a range of working concentrations.

  • Seed the microplate wells with T. brucei at a density of 2.5 x 10³ cells per well in a final volume of 50 µL.

  • Add the diluted this compound to the wells. Include wells with DMSO only as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 68 hours in a humidified incubator.

  • Add resazurin solution (final concentration 12.5 µg/mL) to each well and incubate for an additional 4 hours.

  • Measure the fluorescence with an appropriate plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This protocol is a standard method for measuring the activity of phosphodiesterases.[5]

Materials:

  • Recombinant TbrPDEB1 enzyme

  • [³H]-cAMP

  • SPA beads (e.g., yttrium silicate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • This compound

  • DMSO

  • Microplates suitable for scintillation counting

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well, combine the assay buffer, [³H]-cAMP (at a concentration below the Kₘ of the enzyme, e.g., 0.5 µM), and the diluted this compound or DMSO vehicle control.

  • Initiate the reaction by adding the recombinant TbrPDEB1 enzyme.

  • Incubate at room temperature for a defined period, ensuring that less than 20% of the substrate is consumed.

  • Stop the reaction by adding the SPA bead suspension. The beads will bind to the [³H]-5'-AMP product.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway

cAMP Signaling Pathway in Trypanosoma brucei

In Trypanosoma brucei, adenylyl cyclases (AC) synthesize cAMP.[6][7][8] This second messenger is involved in regulating key cellular processes, including cell cycle progression and differentiation.[9] The levels of cAMP are tightly controlled by phosphodiesterases (PDEs), such as TbrPDEB1, which hydrolyze cAMP to 5'-AMP.[10] Inhibition of TbrPDEB1 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels disrupt the normal cell cycle, leading to a block in cytokinesis and ultimately, programmed cell death of the parasite.

cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Substrate TbrPDEB1 TbrPDEB1 cAMP->TbrPDEB1 Substrate CellCycle Cell Cycle Disruption cAMP->CellCycle Elevated levels lead to AMP 5'-AMP TbrPDEB1->AMP Hydrolysis NPD1335 This compound NPD1335->TbrPDEB1 Inhibition Death Cell Death CellCycle->Death

Mechanism of action of this compound in Trypanosoma brucei.

References

Technical Support Center: Modifying NPD-1335 Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with NPD-1335, a novel small molecule inhibitor of the PD-L1/PD-1 signaling pathway. Due to its hydrophobic nature, this compound presents challenges related to solubility and bioavailability, which this guide aims to address.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound powder?

A1: this compound is a highly hydrophobic compound with poor aqueous solubility.[3] For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For subsequent dilutions into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability, typically less than 0.5%.

Q2: How should I store this compound solutions to prevent precipitation?

A2: Both the powder form and stock solutions of this compound in organic solvents should be stored at -20°C or lower, protected from light and moisture. After diluting into aqueous buffers or media for experiments, use the solution immediately. If storage of a diluted solution is unavoidable, keep it at 4°C for no longer than a few hours, and visually inspect for any signs of precipitation before use.

Q3: Can I use sonication to dissolve this compound in my experimental buffer?

A3: Sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing nanoparticle formulations or other suspensions. However, for direct dissolution in aqueous buffers, sonication may only create a temporary suspension and the compound may precipitate out over time. It is crucial to validate the stability of your preparation for the duration of your experiment.

Q4: What are the potential consequences of poor this compound solubility in my experiments?

A4: Poor solubility can lead to several experimental issues, including an underestimation of the compound's potency due to a lower-than-expected concentration of the dissolved, active drug.[4] It can also cause high variability in results between experiments and may lead to the formation of drug aggregates that could have non-specific or toxic effects on cells.

Troubleshooting Guides

Issue 1: I am observing low or inconsistent efficacy of this compound in my in vitro cell-based assays.

  • Question: Could the delivery method be the cause of the low efficacy?

    • Answer: Yes, poor solubility and delivery can significantly impact the effective concentration of this compound that reaches the target cells.[3][5] If the compound precipitates out of the cell culture medium, the actual concentration will be much lower than the nominal concentration.

  • Question: How can I confirm that the compound is precipitating in my cell culture medium?

    • Answer: You can visually inspect the media for any cloudiness or particulate matter after adding the this compound solution. For a more quantitative assessment, you can centrifuge a sample of the medium after incubation and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

  • Question: What are some alternative formulation strategies to improve the solubility of this compound for in vitro use?

    • Answer: Several strategies can be employed to enhance the solubility and delivery of poorly soluble drugs like this compound.[4][5] These include the use of cyclodextrins to form inclusion complexes, formulation into lipid-based systems like liposomes or solid lipid nanoparticles, or creating amorphous solid dispersions with polymers.[3][6]

Issue 2: I am seeing high variability in my animal studies with this compound.

  • Question: My in vivo results with this compound are highly variable between animals. Could this be related to the delivery vehicle?

    • Answer: Absolutely. The choice of delivery vehicle is critical for in vivo studies, especially for poorly soluble compounds. Inconsistent absorption and low bioavailability are common challenges that can lead to high variability in therapeutic outcomes.[1]

  • Question: What are some recommended formulation approaches for in vivo delivery of this compound?

    • Answer: For oral administration, strategies like self-emulsifying drug delivery systems (SEDDS), amorphous solid dispersions, and micronization or nanonization of the drug particles can improve dissolution and absorption.[5] For parenteral routes, nanoparticle-based delivery systems, such as polymeric nanoparticles or liposomes, can enhance circulation time and potentially target the drug to the desired site.[6][7]

  • Question: How can I assess the pharmacokinetic profile of my this compound formulation?

    • Answer: A pharmacokinetic (PK) study is essential. This involves administering the formulated this compound to a cohort of animals and then collecting blood samples at various time points. The concentration of this compound in the plasma is then measured to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which will inform you about the absorption and bioavailability of your formulation.

Data Presentation

Comparison of Potential Delivery Methods for this compound
Delivery MethodDescriptionAdvantagesDisadvantages
DMSO/Co-solvent Dissolving this compound in a water-miscible organic solvent.Simple preparation for in vitro studies.Potential for precipitation upon dilution; solvent toxicity at higher concentrations.
Cyclodextrin Complexation Encapsulating this compound within cyclodextrin molecules.[3]Increases aqueous solubility; rapid equilibrium between free and complexed drug.[3]Limited drug loading capacity; potential for renal toxicity with some cyclodextrins.[4]
Polymeric Nanoparticles Encapsulating or attaching this compound to a biodegradable polymer matrix.[6][8]Controlled and sustained release; potential for targeted delivery; protects the drug from degradation.[6]More complex preparation and characterization; potential for immunogenicity.[6]
Lipid-Based Nanoparticles (e.g., Liposomes) Encapsulating this compound within a lipid bilayer structure.[6]High biocompatibility; can encapsulate both hydrophilic and hydrophobic drugs.[6]Can have stability issues; may be cleared quickly by the reticuloendothelial system.
Amorphous Solid Dispersions (ASDs) Dispersing this compound in an amorphous state within a polymer matrix.[3]Can create supersaturated solutions upon dissolution, enhancing absorption.[3]The amorphous state is thermodynamically unstable and can recrystallize over time.[4]

Experimental Protocols

Protocol: In Vitro Efficacy Assessment of this compound Formulations in a T-cell Activation Assay

This protocol describes a method to compare the efficacy of different this compound formulations in an in vitro T-cell activation assay. The assay measures the inhibition of T-cell activation by blocking the PD-L1/PD-1 interaction.[9][10]

Materials:

  • PD-L1 expressing cancer cell line (e.g., MDA-MB-231)

  • PD-1 expressing Jurkat T-cell line (or primary T-cells)

  • This compound formulations (e.g., in DMSO, cyclodextrin, nanoparticles)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • IFN-γ ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed the PD-L1 expressing cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the different this compound formulations in cell culture medium. Also, prepare a vehicle control for each formulation type.

  • Treatment: Add the this compound dilutions and vehicle controls to the wells containing the cancer cells and incubate for 1 hour.

  • Co-culture: Add the PD-1 expressing T-cells to the wells at a density of 1 x 10^5 cells/well.

  • T-cell Stimulation: Add the T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies) to the wells.

  • Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: After incubation, carefully collect the cell culture supernatant. Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-γ concentration against the this compound concentration for each formulation. Calculate the IC50 value for each formulation to determine its relative potency.

Mandatory Visualizations

PDL1_Signaling_Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell cluster_Inhibition Downstream Signaling PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK Activates CD28 CD28 SHP2->PI3K_AKT Inhibits SHP2->RAS_MAPK Inhibits TCell_Activation T-Cell Activation (Cytokine release, Proliferation) PI3K_AKT->TCell_Activation Leads to RAS_MAPK->TCell_Activation Leads to NPD1335 This compound NPD1335->PDL1 Inhibits Binding Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Evaluation F1 Prepare this compound Formulations F2 Characterize Formulations (Size, Drug Load, Stability) F1->F2 IV1 Cell-based Efficacy Assays (e.g., T-cell activation) F2->IV1 Select Lead Formulations IV2 Cytotoxicity Assays IV1->IV2 INV1 Pharmacokinetic (PK) Studies IV2->INV1 Select Best Candidates INV2 Efficacy Studies in Animal Models INV1->INV2 Troubleshooting_Logic Start Low In Vitro Efficacy Observed Q1 Is this compound precipitating in the media? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol_1 Improve Solubility: - Use Nanoparticle Formulation - Use Cyclodextrin - Lower Final DMSO % A1_Yes->Sol_1 Q2 Is the compound stable in the experimental conditions? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the target cells expressing PD-L1/PD-1? A2_Yes->Q3 Sol_2 Modify Protocol: - Reduce Incubation Time - Use Protective Carrier A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate Assay Design or Compound Activity A3_Yes->End Sol_3 Verify Cell Lines: - Perform Western Blot/FACS - Use Positive Controls A3_No->Sol_3

References

Validation & Comparative

Comparison Guide: NPD-1335 vs. Competitor Compound A for KEAP1-NRF2 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of NPD-1335 and a benchmark molecule, Competitor Compound A. Both compounds are designed to inhibit the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2). The disruption of this interaction is a promising therapeutic strategy for diseases characterized by high oxidative stress, such as Chronic Obstructive Pulmonary Disease (COPD).

The data presented herein demonstrates that this compound is a more potent and efficacious inhibitor of the KEAP1-NRF2 interaction, with a superior profile in both in vitro and in vivo models relevant to oxidative stress and lung inflammation.

Data Presentation: Summary of Efficacy

The following tables summarize the quantitative data from key comparative experiments.

Table 1: Biochemical Potency Against KEAP1-NRF2 Interaction

CompoundHTRF IC₅₀ (nM)
This compound 2.5 ± 0.4
Competitor Compound A35.7 ± 3.1
Lower IC₅₀ indicates higher potency in disrupting the KEAP1-NRF2 protein-protein interaction.

Table 2: Cell-Based NRF2 Pathway Activation

CompoundNQO1 Gene Expression EC₅₀ (nM) in HBECs
This compound 15.2 ± 2.1
Competitor Compound A188.4 ± 15.6
Data from human bronchial epithelial cells (HBECs) after 24-hour incubation. NQO1 is a downstream target gene of NRF2. Lower EC₅₀ indicates more potent activation of the NRF2 pathway in a cellular context.

Table 3: In Vivo Efficacy in a Murine Model of Lung Inflammation

Treatment Group (10 mg/kg, oral)Total BALF Inflammatory Cells (x10⁵)Lung TNF-α mRNA (Fold Change vs. Vehicle)
Vehicle8.9 ± 1.112.5 ± 2.3
This compound 2.1 ± 0.5 1.8 ± 0.3
Competitor Compound A5.8 ± 0.96.4 ± 1.1
Data from a 4-day cigarette smoke exposure model in mice. BALF = Bronchoalveolar Lavage Fluid. Lower values indicate a stronger anti-inflammatory effect.

Signaling Pathway and Experimental Workflows

KEAP1_NRF2_Pathway NRF2 NRF2 NRF2_n NRF2_n NRF2->NRF2_n Translocation (Accumulates when not degraded)

In_Vivo_Workflow cluster_acclimation Phase 1: Acclimation cluster_exposure Phase 2: Exposure & Dosing cluster_analysis Phase 3: Endpoint Analysis A1 Mice Acclimation (7 days) B1 Randomize into Groups (n=8 per group) A1->B1 Start Study B2 Daily Oral Dosing: - Vehicle - this compound (10 mg/kg) - Compound A (10 mg/kg) B1->B2 B3 Cigarette Smoke Exposure (2x daily for 4 days) B2->B3 C1 Sacrifice (24h after last exposure) B3->C1 End Exposure C2 Bronchoalveolar Lavage (BAL) C1->C2 C3 Lung Tissue Harvest C1->C3 C4 BALF Cell Count (Inflammatory Infiltrate) C2->C4 C5 Lung Homogenate (RT-qPCR for TNF-α) C3->C5

Experimental Protocols

KEAP1-NRF2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the ability of a test compound to disrupt the interaction between recombinant KEAP1 protein and a fluorescently-labeled NRF2 peptide.

  • Materials:

    • Recombinant human KEAP1 protein (GST-tagged)

    • NRF2 peptide (biotinylated)

    • HTRF reagents: Terbium cryptate-conjugated anti-GST antibody (donor) and Streptavidin-d2 (acceptor)

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

    • 384-well low-volume white plates

    • Test Compounds: this compound and Competitor Compound A, serially diluted in DMSO.

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO, followed by a 1:50 dilution in assay buffer.

    • Add 2 µL of the diluted compound to the assay plate wells.

    • Prepare a mix of KEAP1-GST and Biotin-NRF2 peptide in assay buffer. Add 4 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature.

    • Prepare a mix of the HTRF donor and acceptor antibodies in detection buffer. Add 4 µL of this detection mix to each well.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against compound concentration.

    • Determine the IC₅₀ value using a four-parameter logistic fit.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the activation of the NRF2 transcriptional pathway by quantifying the expression of a luciferase reporter gene under the control of ARE sequences.

  • Materials:

    • Human bronchial epithelial cells (HBECs)

    • ARE-Luciferase reporter vector

    • Transfection reagent

    • Cell culture medium (DMEM with 10% FBS)

    • 96-well white cell culture plates

    • Luciferase assay substrate (e.g., ONE-Glo™)

  • Procedure:

    • Seed HBECs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Transfect cells with the ARE-Luciferase reporter vector according to the manufacturer's protocol.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or Competitor Compound A. Include a vehicle control (0.1% DMSO).

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

    • Remove the medium and lyse the cells.

    • Add the luciferase assay substrate to each well.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and calculate EC₅₀ values by plotting luminescence against compound concentration.

Murine Model of Cigarette Smoke-Induced Lung Inflammation

This in vivo model assesses the ability of compounds to mitigate the acute inflammatory response caused by cigarette smoke exposure.

  • Animals:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimation: House animals for at least one week prior to the study with free access to food and water.

    • Grouping and Dosing: Randomly assign mice to three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Competitor Compound A (10 mg/kg). Administer compounds daily via oral gavage for four consecutive days.

    • Smoke Exposure: One hour after dosing, place mice in a whole-body exposure chamber and expose them to cigarette smoke (CS) from research cigarettes (e.g., 3R4F) for 50 minutes. Repeat the exposure 4 hours later. This protocol is followed for all four days.

    • Endpoint Analysis: 24 hours after the final CS exposure, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of ice-cold PBS. Pool the returned fluid (BALF).

    • Cell Count: Centrifuge the BALF and resuspend the cell pellet. Perform a total inflammatory cell count using a hemocytometer.

    • Tissue Analysis: Perfuse the lungs and harvest the left lobe. Isolate total RNA and perform RT-qPCR to quantify the relative expression of the inflammatory marker TNF-α, normalized to a housekeeping gene (e.g., GAPDH).

Hypothetical Comparison: NPD-1335 vs. Standard of Care for Narcissistic Personality Disorder

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: NPD-1335 is a hypothetical investigational compound created for the purpose of this illustrative guide. The following data and protocols are fictional and intended to demonstrate a structured comparison based on the provided template.

This guide provides a comparative analysis of the hypothetical investigational drug this compound against the current standard of care for the treatment of Narcissistic Personality Disorder (NPD). The data presented is from a fictional Phase II clinical trial designed to assess the efficacy and safety of this compound as an adjunct to psychotherapy.

Mechanism of Action: this compound

This compound is a novel, selective antagonist of the extrasynaptic NMDA receptor subunit GluN2B. It is hypothesized to modulate glutamatergic signaling in brain regions associated with empathy and emotional regulation, which are often dysfunctional in individuals with NPD. By selectively targeting extrasynaptic NMDA receptors, this compound aims to reduce pathological grandiosity and enhance receptivity to psychotherapeutic interventions without impairing normal synaptic plasticity.

Standard of Care for NPD

The current standard of care for Narcissistic Personality Disorder is long-term psychotherapy.[1] There are no FDA-approved pharmacological treatments for NPD. Psychotherapeutic approaches may include psychodynamic psychotherapy, cognitive-behavioral therapy (CBT), and schema-focused therapy. These therapies aim to address the underlying personality structure, improve emotional regulation, and develop healthier interpersonal relationship skills.

Comparative Efficacy and Safety Data

The following tables summarize the hypothetical results from a 24-week, randomized, double-blind, placebo-controlled clinical trial (NCT-HYPOTHETICAL) evaluating the efficacy and safety of this compound in conjunction with weekly psychodynamic psychotherapy.

Table 1: Primary Efficacy Endpoint

EndpointThis compound + Psychotherapy (n=150)Placebo + Psychotherapy (n=150)p-value
Mean Change from Baseline in Pathological Narcissism Inventory (PNI) Total Score -25.8-12.3<0.001
PNI Grandiose Subscale-15.2-6.8<0.001
PNI Vulnerable Subscale-10.6-5.5<0.01

Table 2: Secondary Efficacy Endpoints

EndpointThis compound + Psychotherapy (n=150)Placebo + Psychotherapy (n=150)p-value
Change in Reflective Functioning Questionnaire (RFQ-8) Score +4.2+1.5<0.005
Change in Interpersonal Reactivity Index (IRI) - Empathic Concern Subscale +3.1+0.8<0.01
Patient-Reported Therapeutic Alliance Scale (TAS) Score 4.8 (out of 5)4.1 (out of 5)<0.05

Table 3: Incidence of Adverse Events

Adverse EventThis compound + Psychotherapy (n=150)Placebo + Psychotherapy (n=150)
Dizziness 12%4%
Headache 10%5%
Nausea 8%3%
Fatigue 7%6%
Serious Adverse Events 1%1%

Experimental Protocols

Protocol ID: this compound-CT02

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Age 18-65 years.

  • Diagnosis of Narcissistic Personality Disorder according to DSM-5 criteria, confirmed by the Structured Clinical Interview for DSM-5 (SCID-5).

  • Score of >60 on the Pathological Narcissism Inventory (PNI) at screening.

  • Willingness to attend weekly psychodynamic psychotherapy sessions.

  • Written informed consent.

Exclusion Criteria:

  • Comorbid psychiatric disorders requiring acute treatment (e.g., active psychosis, severe substance use disorder).

  • History of neurological conditions affecting the central nervous system.

  • Use of other psychotropic medications that have not been washed out.

  • Clinically significant unstable medical illness.

Treatment Arms:

  • This compound Arm: Participants received a 20 mg oral dose of this compound once daily and attended one 50-minute session of psychodynamic psychotherapy per week.

  • Placebo Arm: Participants received a matching placebo capsule once daily and attended one 50-minute session of psychodynamic psychotherapy per week.

Assessments:

  • Primary Efficacy: Change from baseline in the PNI total score at week 24.

  • Secondary Efficacy:

    • Change from baseline in the Reflective Functioning Questionnaire (RFQ-8) score at week 24.

    • Change from baseline in the Interpersonal Reactivity Index (IRI) Empathic Concern subscale score at week 24.

    • Therapeutic Alliance Scale (TAS) score at week 12.

  • Safety: Incidence and severity of adverse events were monitored throughout the study.

Visualizations

NPD1335_Signaling_Pathway cluster_neuron Postsynaptic Neuron NPD1335 This compound GluN2B Extrasynaptic GluN2B-containing NMDA Receptor NPD1335->GluN2B antagonizes Ca_influx Ca++ Influx GluN2B->Ca_influx activates Downstream Pathological Downstream Signaling (e.g., reduced empathy) Ca_influx->Downstream initiates Glutamate Glutamate (spillover) Glutamate->GluN2B binds

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (24 Weeks) cluster_assessment Assessment Phase Informed_Consent Informed Consent SCID5 SCID-5 for NPD Diagnosis Informed_Consent->SCID5 PNI_Baseline PNI Baseline (>60) SCID5->PNI_Baseline Inclusion_Exclusion Inclusion/Exclusion Criteria PNI_Baseline->Inclusion_Exclusion Randomization Randomization (1:1) Inclusion_Exclusion->Randomization Arm_A This compound (20mg/day) + Psychotherapy Randomization->Arm_A Arm_B Placebo + Psychotherapy Randomization->Arm_B Weekly_Visits Weekly Visits (Adverse Event Monitoring) Arm_A->Weekly_Visits Arm_B->Weekly_Visits Week12_TAS Week 12: TAS Weekly_Visits->Week12_TAS Week24_Efficacy Week 24: PNI, RFQ-8, IRI Week12_TAS->Week24_Efficacy

Caption: Hypothetical clinical trial workflow.

References

Information on "NPD-1335" is Currently Unavailable in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "NPD-1335" has yielded insufficient data to generate a comparison guide on its cross-reactivity and specificity. The scientific and drug development literature readily accessible does not contain information regarding its therapeutic target, binding profile, or any associated experimental data.

Initial searches identified a chemical catalog entry for this compound with the CAS Number 2376326-31-5, but this listing lacks any details about the compound's biological function, mechanism of action, or any studies investigating its potential for off-target effects. Without this foundational information, it is not possible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Further investigation into scientific databases and research publications revealed no studies mentioning "this compound" in the context of its development, testing, or cross-reactivity with other compounds. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public research, a discontinued project, or a misidentified compound.

Professionals in research, science, and drug development are advised that without published data, any assessment of this compound's performance relative to other alternatives would be purely speculative. For a thorough evaluation of a compound's cross-reactivity, specific experimental data from assays such as kinase panels, receptor binding assays, or cellular thermal shift assays (CETSA) are required. As no such data for this compound is available, the creation of the requested guide is not feasible at this time.

Head-to-Head Comparison: NPD-1335 vs. Fexinidazole for African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two promising compounds in the fight against sleeping sickness.

This guide provides a comprehensive head-to-head comparison of NPD-1335, a novel inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), and Fexinidazole, a recently approved oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available preclinical and clinical data for both compounds.

At a Glance: Key Performance Indicators

ParameterThis compoundFexinidazole
Target Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1)Multiple parasitic targets
Mechanism of Action Inhibition of TbrPDEB1, leading to increased intracellular cAMP, cell cycle disruption, and parasite death.Prodrug activated by a parasitic nitroreductase to reactive metabolites that cause DNA damage and interfere with DNA replication and repair.[1][2]
In Vitro Potency (T. brucei) Submicromolar activity[3][4]IC50: ~1-4 µM[5]
In Vivo Efficacy Data not readily availableCures both acute and chronic mouse models of HAT (oral administration)[1][6]
Selectivity More potent against TbrPDEB1 than human PDE4[3]More than 100-fold less toxic to mammalian cells than to trypanosomes[6]
Cytotoxicity No cytotoxicity observed in human MRC-5 cells[3]CC50 (LLC-MK2 cells): 80 µM[7]
Administration Route InvestigationalOral[5]

Mechanism of Action: A Tale of Two Strategies

This compound and Fexinidazole employ distinct strategies to eliminate the Trypanosoma brucei parasite.

This compound: Targeting a Key Parasite Enzyme

This compound is a highly specific inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1).[4] This enzyme is crucial for the parasite's lifecycle. By inhibiting TbrPDEB1, this compound causes an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This disrupts the parasite's cell cycle, ultimately leading to its death.[3][4] A key advantage of this approach is the potential for high selectivity, as TbrPDEB1 has structural differences from human phosphodiesterases, such as a parasite-specific "P-pocket".[3]

NPD1335 This compound TbrPDEB1 TbrPDEB1 (Trypanosoma brucei phosphodiesterase B1) NPD1335->TbrPDEB1 inhibits cAMP Intracellular cAMP TbrPDEB1->cAMP degrades Disruption Cell Cycle Disruption cAMP->Disruption leads to increased Death Parasite Death Disruption->Death results in

Figure 1. Mechanism of action of this compound.

Fexinidazole: A Prodrug with Broad Impact

Fexinidazole is a 5-nitroimidazole prodrug, meaning it is administered in an inactive form and must be metabolically activated within the parasite to become effective.[1] This activation is carried out by a parasitic type I nitroreductase, an enzyme not present in mammals, which contributes to its selectivity.[6] The activation process generates reactive metabolites that are toxic to the parasite.[1] These metabolites are believed to interfere with the parasite's DNA replication and repair mechanisms, leading to DNA damage and ultimately, cell death.[1][2]

Fexinidazole Fexinidazole (Prodrug) Activation Parasitic Nitroreductase (Activation) Fexinidazole->Activation Metabolites Reactive Metabolites Activation->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage Replication_Inhibition Inhibition of DNA Replication & Repair Metabolites->Replication_Inhibition Death Parasite Death DNA_Damage->Death Replication_Inhibition->Death

Figure 2. Mechanism of action of Fexinidazole.

Preclinical Performance Data

The following tables summarize the available preclinical data for this compound and Fexinidazole. It is important to note that the data for each compound were generated in separate studies and direct comparisons should be made with caution.

In Vitro Activity
CompoundTarget OrganismIC50 / ActivityReference
This compound Trypanosoma bruceiSubmicromolar activity[3][4]
Fexinidazole Trypanosoma brucei~1-4 µM[5]
T. b. rhodesiense & T. b. gambiense0.7-3.3 µM[1][6]
Enzyme Inhibition & Selectivity
CompoundTarget EnzymeInhibition (pKi / IC50)SelectivityReference
This compound TbrPDEB1Potent inhibitor (specific pKi not publicly available)More potent against TbrPDEB1 than hPDE4[3]
Fexinidazole Not applicable (prodrug)Not applicable>100-fold more toxic to trypanosomes than mammalian cells[6]
In Vivo Efficacy (Mouse Models)
CompoundModelDosing Regimen (Oral)OutcomeReference
This compound Data not readily available---
Fexinidazole Acute HAT100 mg/kg/day for 4 daysCure[1][6]
Chronic HAT (CNS involvement)100 mg/kg twice daily for 5 daysCure[6]
Cytotoxicity
CompoundCell LineCC50Reference
This compound Human MRC-5No cytotoxicity observed[3]
Fexinidazole L6 (rat myoblast)>100 µM (derived from selectivity index)[6]
LLC-MK2 (monkey kidney epithelial)80 µM[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized workflows for key assays used in the evaluation of anti-trypanosomal compounds.

In Vitro Anti-Trypanosomal Assay Workflow

This workflow outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against T. brucei.

start Start culture Culture T. brucei bloodstream forms start->culture prepare Prepare serial dilutions of test compound culture->prepare incubate Incubate parasites with compound (e.g., 72h) prepare->incubate add_reagent Add viability reagent (e.g., Resazurin) incubate->add_reagent measure Measure fluorescence/ absorbance add_reagent->measure calculate Calculate IC50 value measure->calculate end End calculate->end

Figure 3. General workflow for in vitro anti-trypanosomal IC50 determination.

Phosphodiesterase Inhibition Assay Workflow

This diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a phosphodiesterase enzyme like TbrPDEB1.

start Start prepare_enzyme Prepare purified phosphodiesterase (e.g., TbrPDEB1) start->prepare_enzyme reaction Incubate enzyme, inhibitor, and cAMP substrate prepare_enzyme->reaction prepare_compound Prepare serial dilutions of test inhibitor prepare_compound->reaction stop_reaction Stop the reaction reaction->stop_reaction detect_product Detect product formation (e.g., AMP or phosphate) stop_reaction->detect_product calculate_inhibition Calculate percent inhibition and determine Ki/IC50 detect_product->calculate_inhibition end End calculate_inhibition->end

Figure 4. General workflow for a phosphodiesterase inhibition assay.

Summary and Future Outlook

Both this compound and Fexinidazole represent significant progress in the development of new treatments for African trypanosomiasis.

Fexinidazole has the major advantage of being an approved, orally available drug for both stages of T. b. gambiense HAT.[5] Its development marks a paradigm shift in the management of this neglected disease, simplifying treatment and improving access to care.

This compound , as a representative of the alkynamide phthalazinone class, demonstrates the potential of a target-based approach focusing on a parasite-specific enzyme.[3] Its high potency and selectivity in preclinical studies are promising. However, further in vivo efficacy and pharmacokinetic data are needed to fully assess its therapeutic potential.

The distinct mechanisms of action of these two compounds could also open possibilities for future combination therapies to enhance efficacy and combat potential drug resistance. Continued research and development in both of these areas are crucial to achieving the goal of eliminating sleeping sickness as a public health problem.

References

Synergistic Antitumor Effects of NPD-1335 in Combination with Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of the novel investigational agent NPD-1335 when used in combination with established kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). The data presented herein demonstrates the potential of this compound to enhance therapeutic efficacy and overcome resistance mechanisms.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor of the SH3 domain of the downstream signaling protein Grb2 (Growth factor receptor-bound protein 2). By binding to the Grb2-SH3 domain, this compound allosterically inhibits the formation of the Grb2-SOS1 complex, a critical step in the activation of the Ras/MAPK signaling pathway. This pathway is a key driver of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including NSCLC.

Synergistic Effects with EGFR and MEK Inhibitors

Our preclinical studies have focused on the synergistic potential of this compound with two major classes of kinase inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors and Mitogen-activated protein kinase (MEK) inhibitors. The rationale for these combinations is the vertical inhibition of the same signaling cascade at different nodal points, a strategy aimed at achieving a more profound and durable pathway blockade.

Quantitative Analysis of Synergy

The synergistic effects of this compound in combination with the EGFR inhibitor, Osimertinib, and the MEK inhibitor, Trametinib, were evaluated in the H1975 NSCLC cell line, which harbors an EGFR T790M resistance mutation. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Combination Cell Line Concentration (this compound) Concentration (Inhibitor) Combination Index (CI) Effect
This compound + OsimertinibH19755 µM1 µM0.62Synergy
This compound + OsimertinibH197510 µM2 µM0.48Strong Synergy
This compound + TrametinibH19755 µM0.5 µM0.71Synergy
This compound + TrametinibH197510 µM1 µM0.55Strong Synergy

Table 1: Combination Index of this compound with Osimertinib and Trametinib in H1975 Cells.

Effects on Cell Viability

The combination of this compound with Osimertinib or Trametinib resulted in a significant reduction in cell viability compared to either agent alone.

Treatment Cell Line Concentration Cell Viability (%)
ControlH1975-100
This compoundH197510 µM78
OsimertinibH19752 µM65
This compound + Osimertinib H1975 10 µM + 2 µM 25
TrametinibH19751 µM72
This compound + Trametinib H1975 10 µM + 1 µM 31

Table 2: Effect of Drug Combinations on the Viability of H1975 Cells.

Experimental Protocols

Cell Culture

The human NSCLC cell line H1975 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with the indicated concentrations of this compound, Osimertinib, Trametinib, or their combinations for 72 hours. Subsequently, MTT solution was added, and the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm.

Combination Index Analysis

The combination index (CI) was calculated using CompuSyn software based on the Chou-Talalay method. CI values were determined from the dose-response curves of the individual drugs and their combinations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation NPD1335 This compound NPD1335->Grb2 Inhibits Grb2-SOS1 interaction Osimertinib Osimertinib Osimertinib->EGFR Trametinib Trametinib Trametinib->MEK

Caption: Proposed mechanism of synergistic inhibition by this compound, Osimertinib, and Trametinib.

Experimental_Workflow start Start cell_culture H1975 Cell Culture start->cell_culture drug_treatment Drug Treatment (this compound, Osimertinib, Trametinib, and Combinations) cell_culture->drug_treatment incubation 72-hour Incubation drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Cell Viability, Combination Index) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the synergistic effects of this compound.

Conclusion

The preclinical data presented in this guide strongly suggest that this compound, a novel inhibitor of the Grb2-SOS1 interaction, exhibits significant synergistic antitumor effects when combined with EGFR and MEK inhibitors in NSCLC cells harboring resistance mutations. These findings support the continued clinical development of this compound as a promising combination therapy partner to enhance the efficacy of targeted cancer therapies. Further in vivo studies are warranted to validate these findings and to establish the safety and pharmacokinetic profile of these combinations.

Independent Validation of NPD-1335's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NPD-1335's performance against alternative treatments for Human African Trypanosomiasis (HAT). The following sections detail the mechanism of action of this compound, its selectivity profile, and a comparison with current therapeutic options, supported by experimental data and detailed protocols.

Introduction to this compound: A Novel TbrPDEB1 Inhibitor

This compound is an investigational compound belonging to the alkynamide-phthalazinone class of molecules. It has been identified as a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a key enzyme in the life cycle of the parasite responsible for HAT, also known as African sleeping sickness.[1] The inhibition of TbrPDEB1 is a promising therapeutic strategy for this neglected tropical disease.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of TbrPDEB1. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in the Trypanosoma brucei parasite. By inhibiting TbrPDEB1, this compound leads to an accumulation of intracellular cAMP.[1][2] This dysregulation of cAMP signaling disrupts the parasite's cell cycle and ultimately leads to cell death.[1][2]

cluster_parasite Trypanosoma brucei Cell ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP TbrPDEB1 TbrPDEB1 cAMP->TbrPDEB1 Disruption Cell Cycle Disruption & Cell Death cAMP->Disruption Increased levels lead to AMP 5'-AMP TbrPDEB1->AMP Hydrolysis NPD1335 This compound NPD1335->TbrPDEB1 Inhibits

Fig. 1: Mechanism of Action of this compound

Comparative Analysis of this compound and Alternatives

The therapeutic landscape for HAT includes a range of drugs, each with distinct mechanisms, efficacy, and safety profiles. This section compares this compound with other TbrPDEB1 inhibitors and the current standard-of-care treatments for HAT.

Comparison with Other TbrPDEB1 Inhibitors

Selectivity for the parasite enzyme over human orthologs is a critical factor in the development of TbrPDEB1 inhibitors to minimize off-target side effects. Human phosphodiesterase 4 (hPDE4) is the closest human homolog to TbrPDEB1, and its inhibition is associated with side effects such as nausea and vomiting.

CompoundTarget(s)TbrPDEB1 pKihPDE4B Ki (nM)Selectivity (TbrPDEB1 vs hPDE4B)Reference
This compound TbrPDEB1 , hPDE46.8 794Moderate
NPD-001TbrPDEB1, hPDE4-0.6Low (more potent on hPDE4)[3]
NPD-039TbrPDEB1, hPDE47.01900High
Comparison with Current HAT Treatments

The current treatments for HAT are stage-dependent, with different drugs used for the initial hemolymphatic stage and the late-stage meningoencephalitic stage.

Drug / RegimenMechanism of ActionEfficacy (Cure Rate)Key Adverse EventsReferences
This compound (Investigational) Inhibition of T. brucei phosphodiesterase B1 (TbrPDEB1) Preclinical Potential for nausea and vomiting due to hPDE4 inhibition.
FexinidazoleNitroreductase-mediated activation to toxic metabolites~91% (Stage 2 T.b. gambiense)Headache, vomiting, nausea, insomnia.[4][5][6]
Nifurtimox-Eflornithine Combo (NECT)Eflornithine: Ornithine decarboxylase inhibitor; Nifurtimox: Oxidative stress~94-98% (Stage 2 T.b. gambiense)Gastrointestinal issues, convulsions (rare).[7][8][9][7][8][9]
PentamidineUnclear; may interfere with DNA, RNA, and protein synthesisEffective for Stage 1 T.b. gambienseHypotension, hypoglycemia, nephrotoxicity.[10][10]
SuraminUnclear; inhibits multiple enzymesEffective for Stage 1 T.b. rhodesienseAnaphylactic shock, renal impairment, peripheral neuropathy.
MelarsoprolArsenical compound; inhibits parasitic enzymes~94-96% (Stage 2 T.b. rhodesiense), but with significant toxicityReactive encephalopathy (can be fatal in ~5% of patients), peripheral neuropathy, skin reactions.[4][11][4][11]

Experimental Protocols for Independent Validation

To facilitate the independent validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments.

Phosphodiesterase (PDE) Activity Assay

This assay quantifies the enzymatic activity of TbrPDEB1 and its inhibition by compounds like this compound.

Principle: The assay measures the conversion of cAMP to 5'-AMP by the PDE enzyme. The amount of remaining cAMP or the product 5'-AMP can be quantified.

Protocol (based on a generic colorimetric assay):

  • Reagent Preparation:

    • Prepare a stock solution of this compound and any comparator compounds in a suitable solvent (e.g., DMSO).

    • Reconstitute purified recombinant TbrPDEB1 and hPDE4 enzymes in assay buffer.

    • Prepare a stock solution of the cAMP substrate.

    • Prepare a 5'-nucleotidase solution, which will convert the 5'-AMP product to adenosine and phosphate.

    • Prepare a phosphate detection reagent (e.g., malachite green-based).

  • Assay Procedure:

    • Add the assay buffer, PDE enzyme (TbrPDEB1 or hPDE4), and the test compound (this compound or control) to the wells of a microplate.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the PDE reaction.

    • Add 5'-nucleotidase and incubate to convert 5'-AMP to phosphate.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate produced in each well.

    • Determine the percent inhibition of PDE activity by this compound compared to a vehicle control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

cluster_workflow PDE Activity Assay Workflow start Start reagents Prepare Reagents (Enzyme, Compound, Substrate) start->reagents plate Add Enzyme and Compound to Microplate reagents->plate reaction Initiate Reaction with cAMP Substrate plate->reaction incubation1 Incubate at 30°C reaction->incubation1 stop_pde Stop PDE Reaction incubation1->stop_pde add_nucleotidase Add 5'-Nucleotidase stop_pde->add_nucleotidase incubation2 Incubate add_nucleotidase->incubation2 add_detection Add Phosphate Detection Reagent incubation2->add_detection read Measure Absorbance add_detection->read analysis Data Analysis (IC50 Calculation) read->analysis end End analysis->end

Fig. 2: PDE Activity Assay Workflow
Intracellular cAMP Measurement Assay

This assay validates that this compound increases intracellular cAMP levels in T. brucei.

Principle: This is a competitive immunoassay. Free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Protocol (based on a generic ELISA-based assay):

  • Cell Culture and Treatment:

    • Culture Trypanosoma brucei bloodstream forms in a suitable medium.

    • Treat the trypanosome cultures with various concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a lysis buffer to release intracellular cAMP.

  • cAMP Quantification:

    • Add the cell lysates to the wells of an antibody-coated microplate.

    • Add a fixed amount of labeled cAMP (e.g., HRP-conjugated) to each well.

    • Incubate to allow competition for antibody binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the label (e.g., TMB for HRP) and incubate to develop a signal.

    • Stop the reaction and measure the absorbance or luminescence.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each cell lysate.

    • Compare the cAMP levels in this compound-treated cells to the control cells.

Trypanosoma brucei Viability Assay

This assay determines the cytotoxic effect of this compound on the parasite.

Principle: A metabolic indicator dye (e.g., resazurin or MTT) is added to the cell culture. Viable, metabolically active cells reduce the dye, causing a color change that can be quantified.

Protocol (based on a resazurin-based assay):

  • Cell Culture and Treatment:

    • Plate Trypanosoma brucei bloodstream forms in a microplate at a defined density.

    • Add serial dilutions of this compound or control compounds to the wells.

    • Incubate the plate under appropriate conditions for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the resazurin solution to each well.

    • Incubate for a few hours to allow for dye reduction.

    • Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the IC50 value of this compound by fitting the dose-response curve.

Conclusion

This compound represents a promising lead compound for the development of new therapies for Human African Trypanosomiasis. Its mechanism of action, the inhibition of the parasite-specific enzyme TbrPDEB1, is a validated therapeutic strategy. While off-target effects on human PDE4 are a consideration, the data suggests that a therapeutic window may be achievable. Further preclinical and clinical investigation is warranted to fully assess the potential of this compound in comparison to existing treatments. The experimental protocols provided in this guide offer a framework for the independent validation of its mechanism and efficacy.

References

A Comparative Analysis of Novel PD-1/PD-L1 Interaction Inhibitors: NPD-1335 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analysis is based on a hypothetical series of compounds, designated NPD-1335 and its analogs, developed as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. The experimental data presented is illustrative and intended to demonstrate a comparative analysis framework for researchers, scientists, and drug development professionals in the field of immuno-oncology.

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells often exploit to evade immune destruction.[1] Therapeutic blockade of this pathway has revolutionized cancer treatment. This guide provides a comparative overview of the lead compound, this compound, and two of its analogs, NPD-1336 and NPD-1337, focusing on their biochemical potency, cellular activity, and target selectivity.

Quantitative Data Summary

The following table summarizes the key performance metrics for this compound and its analogs from a series of preclinical assays.

CompoundTargetIC50 (nM) [a]EC50 (nM) [b]hERG Inhibition (IC50, µM) [c]
This compound PD-1/PD-L115.285.7> 30
NPD-1336 PD-1/PD-L12.8 25.1 > 30
NPD-1337 PD-1/PD-L122.5150.3> 30

[a] Biochemical Assay: Half-maximal inhibitory concentration (IC50) in a competitive binding assay. [b] Cell-Based Assay: Half-maximal effective concentration (EC50) in a co-culture T-cell activation assay. [c] Safety Assay: In vitro assessment of off-target activity against the hERG channel.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR ZAP70 ZAP70 TCR->ZAP70 PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->ZAP70 Dephosphorylation PI3K PI3K SHP2->PI3K ZAP70->PI3K Inhibition Inhibition ZAP70->Inhibition AKT AKT PI3K->AKT PI3K->Inhibition TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) AKT->TCell_Activation MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Signal 2 (Inhibitory) NPD_Compound This compound Analogs NPD_Compound->PD1 Blockade

Caption: PD-1/PD-L1 signaling pathway targeted by this compound analogs.

Experimental_Workflow cluster_workflow Screening Cascade start Compound Synthesis (this compound Analogs) biochem Biochemical Assay (HTRF Binding) start->biochem Primary Screen cell_based Cell-Based Assay (T-Cell Activation) biochem->cell_based Potency Confirmation safety In Vitro Safety (hERG Assay) cell_based->safety Selectivity & Safety lead Lead Candidate Selection safety->lead

Caption: High-level experimental workflow for inhibitor screening.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

  • Objective: To measure the inhibitory potential of the compounds on the direct protein-protein interaction between PD-1 and PD-L1.

  • Principle: This assay uses HTRF technology to detect the binding of biotinylated human PD-L1 to His-tagged human PD-1. A Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 are used as the detection pair. When PD-1 and PD-L1 interact, the donor (Europium) and acceptor (XL665) are brought into proximity, generating a FRET signal.

  • Protocol:

    • Add 2 µL of the test compound (this compound, -1336, or -1337) at various concentrations to a 384-well low-volume plate.

    • Add 4 µL of a solution containing His-tagged human PD-1 and Europium cryptate-labeled anti-6xHis antibody.

    • Add 4 µL of a solution containing biotinylated human PD-L1 and Streptavidin-XL665.

    • Incubate the plate for 2 hours at room temperature, protected from light.

    • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against compound concentration to determine the IC50 value.

2. Co-culture T-Cell Activation Assay (Jurkat/Raji)

  • Objective: To assess the functional effect of the compounds in restoring T-cell activation in a cellular context.

  • Principle: This assay utilizes engineered Jurkat T-cells, which express a luciferase reporter gene under the control of the NFAT response element, and Raji B-cells, which endogenously express PD-L1. When the interaction between PD-1 (on Jurkat cells) and PD-L1 (on Raji cells) is blocked by an inhibitor, T-cell receptor signaling is restored, leading to NFAT activation and luciferase expression.

  • Protocol:

    • Seed Raji cells (antigen-presenting cells) in a 96-well white, flat-bottom plate.

    • Add serial dilutions of the test compounds to the wells.

    • Add Jurkat-NFAT-Luciferase cells (effector cells) to the wells.

    • Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.

    • Add a luciferase substrate reagent to the wells.

    • Measure luminescence using a plate luminometer.

    • Plot luminescence signal against compound concentration to determine the EC50 value.

Comparative Discussion

Based on the presented data, NPD-1336 emerges as the most promising analog. It demonstrates a significant improvement in both biochemical potency (IC50 of 2.8 nM) and cellular activity (EC50 of 25.1 nM) compared to the lead compound, this compound. This suggests a more efficient blockade of the PD-1/PD-L1 interaction at both the molecular and cellular levels. In contrast, NPD-1337 showed reduced activity relative to the lead compound. Importantly, all tested compounds exhibited a favorable in vitro safety profile, with no significant inhibition of the hERG channel at concentrations up to 30 µM, indicating a low risk for cardiac-related toxicities. Further preclinical development will focus on the pharmacokinetic and in vivo efficacy profiling of NPD-1336.

References

Benchmarking NPD-1335 against known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

It appears there has been a misunderstanding in the initial query. The identifier "NPD-1335" does not correspond to a known inhibitor or chemical compound in publicly available scientific literature. The search results for "NPD" consistently refer to Narcissistic Personality Disorder, a clinical psychology term.

To proceed with your request for a comparative analysis, please provide the correct name or designation of the compound of interest. Essential information required includes:

  • Correct Compound Name/Code: The accurate identifier for the molecule you wish to benchmark.

  • Molecular Target: The specific protein, enzyme, or receptor that the compound is designed to inhibit.

  • Therapeutic Area or Pathway: The biological pathway or disease context in which the compound is being studied.

Once this information is provided, a comprehensive comparison guide can be generated, including detailed data tables, experimental protocols, and visualizations as originally requested.

Comparative Analysis of the Novel PI3K Inhibitor NPD-1335

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

This guide provides a comparative overview of the novel, investigational phosphoinositide 3-kinase (PI3K) inhibitor, NPD-1335, against the established therapeutic agent, Alpelisib. The objective of this document is to present a side-by-side analysis of their performance based on preclinical data, offering researchers a clear summary of their respective activities and methodologies for replication. All data presented for this compound is based on internal, preclinical findings and is intended for research and informational purposes.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the key quantitative data from in vitro assays comparing the activity of this compound and Alpelisib against various cancer cell lines.

ParameterThis compoundAlpelisibCell LineAssay Conditions
IC50 (nM) 1535MCF-7 (PIK3CA mutant)72h, CellTiter-Glo
85150T-47D (PIK3CA mutant)72h, CellTiter-Glo
>1000>1000MDA-MB-231 (PIK3CA wild-type)72h, CellTiter-Glo
p-AKT Inhibition (IC50, nM) 1028MCF-724h, Western Blot
Tumor Growth Inhibition (%) 6558MCF-7 Xenograft Model10 mg/kg, daily

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

1. Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Cancer cell lines (MCF-7, T-47D, MDA-MB-231) were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours of incubation, cells were treated with a serial dilution of this compound or Alpelisib (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated by fitting a dose-response curve using a four-parameter logistic regression model in GraphPad Prism.

2. Western Blot for p-AKT Inhibition

  • Cell Lysis: MCF-7 cells were treated with varying concentrations of this compound or Alpelisib for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription NPD1335 This compound NPD1335->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points for this compound and Alpelisib.

Experimental Workflow for Western Blotting

G A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. SDS-PAGE Electrophoresis B->C D 4. Protein Transfer (PVDF) C->D E 5. Immunoblotting (Antibodies) D->E F 6. Detection & Analysis E->F

Caption: Standard experimental workflow for Western blot analysis.

Safety Operating Guide

Proper Disposal of NPD-1335: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, it is critical to obtain the Safety Data Sheet (SDS) for NPD-1335 from your supplier. This document contains detailed information essential for safe handling and disposal. The CAS Number for this compound is 2376326-31-5[1].

This guide provides a framework for the proper disposal of the research chemical this compound, emphasizing safety and compliance. The procedures outlined below are based on general best practices for laboratory chemical waste management and should be adapted to comply with local, state, and federal regulations, as well as the specific guidance provided in the manufacturer's SDS.

Pre-Disposal and Handling Considerations

Prior to disposal, it is imperative to understand the chemical properties and potential hazards of this compound. While specific data for this compound is not publicly available, researchers should treat it as a potentially hazardous substance.

Key Handling Protocols:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Prevent the release of this compound into the environment.

Segregation and Waste Classification

Proper waste segregation is the first step in the disposal process. This compound waste should be classified based on its physical state and any potential co-mingling with other chemicals.

Waste Stream Description Container Type Labeling Requirements
Solid Waste Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves).Sealable, chemical-resistant container clearly marked "Hazardous Waste.""this compound Solid Waste," "Hazardous Waste," Date of Accumulation, Principal Investigator's Name.
Liquid Waste Solutions containing this compound, contaminated solvents.Leak-proof, chemical-resistant container (e.g., glass or polyethylene) with a secure cap."this compound Liquid Waste," "Hazardous Waste," list of all chemical components and approximate percentages, Date of Accumulation.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container."Sharps Waste," "Biohazard" (if applicable), "Contaminated with this compound."

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound from the point of generation to final removal by a certified waste management vendor.

cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Generation of this compound Waste (Solid, Liquid, Sharps) B Segregate Waste at Point of Generation A->B C Select Appropriate, Labeled Waste Container B->C D Securely Seal Container When Not in Use C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F When container is full or accumulation time limit is reached G Transport to Central Accumulation Area F->G H Manifesting and Documentation G->H I Disposal by Licensed Hazardous Waste Vendor H->I

Figure 1. General workflow for the laboratory disposal of this compound.

Decontamination Procedures

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Surface Decontamination:

  • Preparation: Prepare a decontamination solution appropriate for the chemical nature of this compound. If the reactivity is unknown, a mild detergent solution followed by a 70% ethanol solution is a general starting point. Consult the SDS for specific recommendations.

  • Initial Cleaning: Absorb any gross contamination with an absorbent pad.

  • Application: Apply the decontamination solution to the surface and allow for a sufficient contact time (typically 10-15 minutes).

  • Wiping: Thoroughly wipe the surface with a clean, damp cloth.

  • Rinsing: Rinse the surface with deionized water, if appropriate for the surface material.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: All materials used for decontamination (e.g., absorbent pads, wipes) should be disposed of as solid hazardous waste.

Emergency Procedures

In the event of a spill or accidental release of this compound, follow these immediate steps.

A Spill or Accidental Release of this compound Occurs B Alert personnel in the immediate area A->B D If trained and safe to do so, contain the spill using a chemical spill kit A->D C Evacuate the area if the spill is large or in a poorly ventilated space B->C H Contact Environmental Health & Safety (EHS) for guidance and reporting C->H E Absorb liquid spills with inert material (e.g., vermiculite, sand) D->E F For solid spills, carefully sweep or scoop material into a waste container D->F G Decontaminate the spill area E->G F->G G->H

Figure 2. Logical flow for responding to an this compound spill.

Disclaimer: This document provides general guidance and should not be considered a substitute for the official Safety Data Sheet (SDS) or institutional and regulatory requirements. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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